anhydroleucovorin
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C20H21N7O6 |
|---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1 |
InChI 键 |
MEANFMOQMXYMCT-OLZOCXBDSA-N |
SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |
手性 SMILES |
C1[C@@H]2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-] |
规范 SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Anhydroleucovorin from Folic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the chemical synthesis of anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) from the starting material, folic acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This guide details the multi-step chemical conversion, including experimental protocols and quantitative data, to facilitate a thorough understanding of the synthesis process.
Introduction
This compound, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a key intermediate in folate metabolism and a direct precursor in the synthesis of leucovorin (folinic acid), a crucial medication used in cancer therapy to counteract the toxic effects of methotrexate and to potentiate the efficacy of 5-fluorouracil.[1][2] The synthesis of this compound from folic acid is a multi-step process involving the reduction of the pterin ring system and the introduction of a one-carbon unit to form the methenyl bridge.
Folic acid, a stable, synthetic oxidized form of folate, must first be reduced to the biologically active tetrahydrofolate (THF) form.[3] This reduction can be achieved through catalytic hydrogenation or by chemical reducing agents. Subsequently, THF is formylated and cyclized to yield the stable this compound. This guide will detail two primary synthetic routes derived from the scientific literature.
Chemical Structures
The chemical structures of the key compounds involved in this synthesis are presented below.
| Compound | Molecular Formula | Molar Mass |
| Folic Acid | C₁₉H₁₉N₇O₆[4][5] | 441.40 g/mol [4] |
| Tetrahydrofolic Acid | C₁₉H₂₃N₇O₆ | 445.43 g/mol |
| This compound | C₂₀H₂₁N₇O₆[6][7] | 455.43 g/mol [7] |
Synthesis Pathway
The overall synthetic pathway from folic acid to this compound involves two main stages: the reduction of folic acid to tetrahydrofolic acid, and the subsequent formylation and cyclization to form the methenyl bridge.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound from folic acid.
Route 1: Synthesis via Tetrahydrofolic Acid Intermediate
This route involves the initial preparation of tetrahydrofolic acid (THF) from folic acid, followed by its conversion to this compound.
This protocol is adapted from a method utilizing sodium borohydride for the reduction of folic acid.
Materials:
-
Folic acid dihydrate (FA·2H₂O)
-
Sodium borohydride (NaBH₄)
-
95% Formic acid (HCO₂H)
-
Concentrated Hydrochloric acid (HCl)
-
Ascorbic acid
Procedure:
-
Treat 10.0 g (20.9 mmol) of folic acid dihydrate with sodium borohydride.
-
Decompose the excess sodium borohydride.
-
Dilute the resulting solution (pH 7) with 270 ml of 95% formic acid. A precipitate of 5,6,7,8-tetrahydrofolic acid will form and then redissolve as the volume of formic acid increases (final pH 1.1).
-
After standing for 18 hours at room temperature, remove the inorganic precipitate by filtration.
-
Treat the filtrate with 3.5 ml of concentrated HCl and evaporate to dryness under reduced pressure at 40°C to yield crude tetrahydrofolic acid.[8]
This protocol describes the formylation and cyclization of the prepared THF.
Materials:
-
Crude Tetrahydrofolic Acid (THF) from the previous step
-
Triethyl orthoformate ((EtO)₃CH)
-
Water
-
Ascorbic acid
-
Diethyl ether (Et₂O)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Prepare a solution of 2.4 g of crude THF in a 1:2 mixture of H₂O and triethyl orthoformate (60 ml total volume) containing 0.25 g of ascorbic acid.[8]
-
Reflux the solution for five hours.[8]
-
Allow the mixture to stand at room temperature for 18 hours.[8]
-
Dilute the resulting mixture with triethyl orthoformate.[8]
-
Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo over P₂O₅ to yield crude this compound chloride ((5,10-CH=THF)⁺Cl⁻).[8]
Route 2: One-Pot Formylation and Reduction of Folic Acid
This protocol, adapted from patent literature, describes a process where formylation of folic acid is followed by catalytic hydrogenation.
Materials:
-
Folic Acid (FA)
-
98% Formic Acid (HCO₂H)
-
Platinum(IV) oxide (PtO₂) catalyst
-
Trifluoroacetic acid (CF₃CO₂H)
-
Hydrogen gas (H₂)
Procedure:
-
Preparation of 10-Formylfolic Acid (10-CHO-FA): Treat folic acid with 98% formic acid under a nitrogen atmosphere at 60°C to produce 10-formylfolic acid. This crude product is used directly in the next step.[8]
-
Hydrogenation to this compound: a. Suspend 1.50 g of PtO₂ in 600 ml of trifluoroacetic acid and hydrogenate at 24°C and atmospheric pressure until the theoretical volume of H₂ is absorbed.[8] b. Add a solution of crude 10-CHO-FA (from 30 g of folic acid) in 900 ml of trifluoroacetic acid to this mixture.[8] c. Hydrogenate the entire mixture with rapid stirring at 24.5°C and atmospheric pressure. The theoretical amount of H₂ should be absorbed within 2.5 hours.[8] d. The resulting product is the precursor to this compound, which is typically then converted to leucovorin.
Quantitative Data
The following table summarizes the available quantitative data from the cited experimental protocols. It is important to note that specific yield data for the this compound synthesis step alone is often not reported, as it is typically an intermediate in the synthesis of leucovorin.
| Parameter | Value | Conditions | Reference |
| Route 1 | |||
| THF from Folic Acid | Not specified | Reduction with NaBH₄ | [8] |
| This compound from THF | 1.5 g (crude) | Starting with 2.4 g crude THF | [8] |
| Route 2 | |||
| 10-CHO-FA from Folic Acid | 37.1 g (crude) | Starting with 30 g Folic Acid | [8] |
| Hydrogenation Time | < 2.5 hours | PtO₂ catalyst in CF₃CO₂H | [8] |
| Overall Yield (to Leucovorin) | ~22% (bioassay) | For an older procedure | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of this compound.
Conclusion
The synthesis of this compound from folic acid is a well-established, albeit multi-step, chemical process. The protocols detailed in this guide, primarily derived from patent literature, provide a solid foundation for the laboratory-scale production of this important pharmaceutical intermediate. Successful synthesis relies on the careful control of reaction conditions, particularly during the reduction of the pterin ring, which is susceptible to oxidation. The choice between the two-step route via a THF intermediate and the one-pot formylation-reduction method will depend on the desired scale, purity requirements, and available equipment. Further optimization of these procedures may be necessary to achieve higher yields and purity for specific applications.
References
- 1. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1032206C - Process for preparing tetrahydrofolic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]
- 8. US4206307A - Preparation of tetrahydrofolic acid from folic acid - Google Patents [patents.google.com]
Anhydroleucovorin (CAS Number: 7444-29-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known by its chemical synonym 5,10-Methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism.[1] With the CAS (Chemical Abstracts Service) number 7444-29-3, this molecule plays a pivotal role in the biosynthesis of purines and thymidylates, essential components of DNA and RNA. Its position within the folate pathway makes it a compound of significant interest for researchers in oncology, metabolic disorders, and drug development. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, its role in key biological pathways, and detailed experimental protocols relevant to its study and application.
Chemical and Physical Properties
This compound is a complex organic molecule with a defined set of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7444-29-3 | [1] |
| Molecular Formula | C20H21N7O6 | [1] |
| Molecular Weight | 455.43 g/mol | [1] |
| Exact Mass | 455.1553 | [1] |
| IUPAC Name | (S)-2-(4-((R)-3-amino-1-oxo-1,4,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8-ium-8-yl)benzamido)-4-carboxybutanoate | [1] |
| Synonyms | 5,10-Methenyltetrahydrofolate, 5,10-CH=THF, this compound A | [1] |
| Appearance | Solid powder, light yellow to green-yellow | [2] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO. May require gentle warming for aqueous solutions. Insoluble in ethanol. | [2] |
| Storage and Stability | Stable at ambient temperature for a few days. Recommended storage as a powder is at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [2] |
Role in One-Carbon Metabolism
This compound is a central intermediate in the one-carbon metabolism pathway, a network of reactions essential for the synthesis of nucleotides and for the methylation of various biomolecules. It is formed from 5,10-methylenetetrahydrofolate by the action of methylenetetrahydrofolate dehydrogenase and is subsequently converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase.[1] 10-formyltetrahydrofolate then serves as a one-carbon donor for two key steps in de novo purine biosynthesis.
Experimental Protocols
Synthesis of Leucovorin from this compound
This protocol is adapted from a patented method for the synthesis of leucovorin (5-formyltetrahydrofolate) from this compound.
Materials:
-
This compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)
-
Water-soluble organic amine base (e.g., triethylamine)
-
Aqueous solvent (e.g., deionized water)
-
Water-soluble calcium salt (e.g., calcium chloride)
-
Water-miscible organic solvent (e.g., ethanol or acetone)
Procedure:
-
Prepare a mixture of this compound in an aqueous solvent.
-
Add a sufficient amount of a water-soluble organic amine base to adjust the pH of the mixture to a range of 5 to 7.
-
Heat the reaction mixture to a temperature between 50°C and reflux for a period of 30 minutes to 10 hours, maintaining the pH between 5 and 7 by adding more amine base as needed.
-
After the reaction is complete, cool the mixture and filter it.
-
To the filtrate, add a substantially equimolar amount of a water-soluble calcium salt, either as a solid or an aqueous solution.
-
Precipitate the calcium salt of leucovorin by adding a water-miscible organic solvent.
-
Isolate the precipitated calcium leucovorin by filtration.
General Protocol for In Vitro Efficacy (IC50) Determination
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data
Pharmacokinetic Data
Specific pharmacokinetic data for this compound, such as Cmax, AUC, and half-life, are not extensively reported in publicly available literature. Most pharmacokinetic studies focus on its more stable and clinically used downstream product, leucovorin (folinic acid), and its active metabolites. The rapid conversion of this compound within the metabolic pathway likely contributes to the challenges in its direct pharmacokinetic profiling.
Conclusion
This compound (CAS 7444-29-3) is a molecule of fundamental importance in cellular metabolism. Its central position in the one-carbon pathway underscores its significance in the synthesis of essential biomolecules and its potential as a target or modulator in various therapeutic contexts, particularly in oncology. This technical guide has provided a summary of its key properties, its metabolic role, and relevant experimental protocols to aid researchers and drug development professionals in their work with this compound. Further research is warranted to fully elucidate its specific pharmacokinetic profile and to explore its full therapeutic potential.
References
An In-depth Technical Guide to Anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. As a derivative of folic acid, it plays a pivotal role in the biosynthesis of purines and thymidylates, essential components of DNA and RNA. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and metabolic significance of this compound. Detailed experimental protocols for its synthesis, quantification, and related enzymatic assays are presented, alongside a compilation of relevant quantitative data. Furthermore, this document includes visualizations of its metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, or 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a key member of the tetrahydrofolic acid class of compounds.[1] These molecules are characterized by a 5,6,7,8-tetrahydropteroic acid skeleton conjugated with at least one L-glutamic acid unit.[1][2] this compound functions as a coenzyme in metabolic pathways, where it facilitates the transfer of one-carbon units in the form of methenyl groups.[3] Its central position in folate metabolism makes it a molecule of significant interest in various biological processes, including cell growth and proliferation, and a target for therapeutic intervention, particularly in cancer chemotherapy.
This guide aims to provide a detailed technical resource on this compound, consolidating current knowledge of its biochemistry and providing practical methodologies for its study.
Biochemical Properties and Structure
This compound is a weakly acidic and practically insoluble compound in water.[1] It exists in all living organisms, from bacteria to humans, and is localized in both the cytoplasm and mitochondria.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H21N7O6 | |
| Formula Weight | 455.4 g/mol | [4] |
| CAS Number | 7444-29-3 | [4] |
| Synonyms | 5,10-Methenyl-THF, this compound | |
| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): slightly soluble | [5] |
| λmax | 370 nm | [5] |
Role in One-Carbon Metabolism
This compound is a central intermediate in the folate cycle, a series of interconnected reactions that manage the transfer of one-carbon units required for various biosynthetic pathways.
Biosynthesis of this compound
This compound is primarily produced from 5,10-methylenetetrahydrofolate (5,10-CH2-THF) through the action of methylenetetrahydrofolate dehydrogenase (MTHFD).[2] This reaction can be dependent on either NAD+ or NADP+.[1][2] It can also be generated from 5-formiminotetrahydrofolate, an intermediate in histidine catabolism, by the enzyme formiminotransferase cyclodeaminase.[1] Additionally, 5-formyltetrahydrofolate (leucovorin) can be converted to this compound.[6]
Metabolic Fate of this compound
This compound is a substrate for methenyltetrahydrofolate cyclohydrolase, which converts it to 10-formyltetrahydrofolate (10-CHO-THF).[2] 10-CHO-THF is a crucial precursor for the de novo synthesis of purines, which are essential building blocks of DNA and RNA.
The metabolic interconversions involving this compound are depicted in the following pathway diagram.
Mechanism of Action in a Clinical Context
This compound itself is not administered as a drug, but its metabolic precursor, leucovorin (5-formyltetrahydrofolate), is a crucial medication in oncology.[7] Leucovorin acts as a rescue agent to mitigate the toxic effects of high-dose methotrexate, a dihydrofolate reductase (DHFR) inhibitor.[6][8] By bypassing the DHFR-catalyzed step, leucovorin and its metabolites, including this compound, replenish the cellular pool of tetrahydrofolates necessary for DNA and RNA synthesis in normal cells.[6]
Furthermore, leucovorin is used to potentiate the cytotoxic effects of 5-fluorouracil (5-FU).[7] Leucovorin is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with thymidylate synthase and the active metabolite of 5-FU, FdUMP, leading to enhanced inhibition of DNA synthesis in cancer cells.[6]
Quantitative Data
Understanding the kinetics of the enzymes that metabolize this compound is essential for comprehending its role in cellular metabolism.
Table 2: Enzyme Kinetic Parameters for this compound-Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| MTHFR (human) | 5,10-Methylene-THF | 26 | 0.431 (in fibroblasts) | - | [9] |
| MTHFD1 (L. major) | 5,10-Methylene-THF | - | 22 (dehydrogenase) | - | [3] |
| MTHFD1 (L. major) | 5,10-Methenyl-THF | - | 6.3 (cyclohydrolase) | - | [3] |
Pharmacokinetic data for leucovorin and its metabolites provide insights into the in vivo behavior of the folate pool that includes this compound.
Table 3: Pharmacokinetic Parameters of Leucovorin and its Metabolites in Humans
| Compound | Dose & Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | Half-life (h) | Reference |
| (6S)-Leucovorin | 1000 mg IV | 59.1 ± 22 | - | - | 0.97 | [3] |
| 5-CH3-THF | 1000 mg IV | 17.8 ± 17 | - | - | - | [3] |
| Total Reduced Folates | 25 mg oral | - | 2.5 | - | 5.1 | [10] |
| 5-CH3-THF | 25 mg oral | - | 2.5 | - | - | [10] |
| 5,10-CH2-THF + THF | 500 mg/m² IV | > 2 | < 1 | - | - | [8] |
Experimental Protocols
Synthesis of this compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid chloride)
This protocol describes the synthesis of this compound from 5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt.
Materials:
-
5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt
-
0.1 N Hydrochloric acid (HCl)
-
1 L round bottom flask
-
Egg-shaped magnetic stir bar
-
Vacuum desiccator
-
NaOH pellets
-
Filtration apparatus
Procedure:
-
To a 1 L round bottom flask containing an egg-shaped magnetic stir bar, add 500 ml of 0.1 N HCl.
-
Add 1.5 g of 5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt to the flask.
-
Immediately evacuate the flask and stir the suspension for several minutes.
-
Store the flask at 3°C for 6 days.
-
After 6 days, carefully remove the supernatant by suction.
-
Filter the remaining suspension containing the precipitated 5,10-methenyl-5,6,7,8-tetrahydrofolic acid chloride.
-
Wash the filter cake with 0.1 N HCl.
-
Dry the product in a vacuum desiccator over NaOH pellets to yield approximately 1.1 g of 5,10-methenyl-5,6,7,8-tetrahydrofolic acid chloride.[11]
Enzymatic Assay for Methenyltetrahydrofolate Cyclohydrolase
This protocol outlines a method for assaying the activity of methenyltetrahydrofolate cyclohydrolase.
Materials:
-
Purified methenyltetrahydrofolate cyclohydrolase enzyme
-
5,10-methenyltetrahydrofolate substrate
-
Potassium maleate buffer (0.1 M, pH 7.4)
-
2-mercaptoethanol (0.02 M)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.1 M potassium maleate (pH 7.4) and 0.02 M 2-mercaptoethanol.
-
Add 0.1 mM 5,10-methenyltetrahydrofolate to the reaction mixture.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 30°C for 10 minutes.
-
Monitor the decrease in absorbance at 350 nm, which corresponds to the conversion of 5,10-methenyl-THF to 10-formyl-THF.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of folates, including this compound, in biological samples.
Key Parameters for LC-MS/MS:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Positive electrospray ionization (ESI+) is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
Conclusion
This compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) is a vital intermediate in one-carbon metabolism, with profound implications for cellular biosynthesis and proliferation. Its central role in the folate pathway underscores its importance as a subject of study for researchers in biochemistry, molecular biology, and drug development. This technical guide has provided a comprehensive overview of this compound, from its fundamental biochemical properties to practical experimental methodologies. The presented quantitative data and pathway visualizations are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate roles of folate metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Simplified schematic of the folic acid metabolic cycle. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Clinical pharmacokinetics of high-dose leucovorin calcium after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular structure of a 5,10‐methylenetetrahydrofolate dehydrogenase from the silkworm Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of this compound in the hydroxymethyl tetrahydrofolic dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of leucovorin metabolites in human plasma as a function of dose administered orally and intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Anhydroleucovorin in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a key intermediate in one-carbon metabolism. This intricate network of biochemical reactions is fundamental for the biosynthesis of purines, thymidylate, and several amino acids, thus playing a critical role in cell growth and proliferation. This compound serves as a crucial carrier of a one-carbon unit at the formate oxidation level, participating in essential enzymatic reactions that underpin cellular homeostasis. This technical guide provides an in-depth exploration of the role of this compound in one-carbon metabolism, offering insights into its biochemical conversions, interactions with key enzymes, and its relevance in therapeutic applications, particularly in oncology.
Biochemical Role and Metabolic Conversions
This compound is a central node in the folate cycle, connecting different oxidation states of one-carbon units. Its primary role is as a substrate for methenyltetrahydrofolate cyclohydrolase, which catalyzes its conversion to 10-formyltetrahydrofolate (10-CHO-THF).[1] This reaction is a critical step in the pathway that provides one-carbon units for de novo purine synthesis.
The metabolic fate of this compound is intricately linked with other key folate derivatives and enzymes:
-
Formation of this compound: this compound is primarily produced from 5,10-methylenetetrahydrofolate (5,10-CH2-THF) through the action of methylenetetrahydrofolate dehydrogenase (MTHFD).[1] This reaction represents the oxidation of the one-carbon unit from the formaldehyde to the formate level.
-
Conversion to 10-Formyltetrahydrofolate: The enzyme 5,10-methenyltetrahydrofolate cyclohydrolase (MTHFC) catalyzes the hydrolysis of this compound to 10-formyltetrahydrofolate.[2][3] This product is a direct precursor for the two formylation steps in the de novo purine biosynthesis pathway.
-
Relationship with Leucovorin: this compound is the dehydrated form of 5-formyltetrahydrofolate (leucovorin). The conversion of leucovorin to this compound is catalyzed by 5,10-methenyltetrahydrofolate synthetase.[4]
Interaction with Key Enzymes in One-Carbon Metabolism
This compound and its metabolites interact with several key enzymes that are central to one-carbon metabolism and are important targets in drug development.
Methenyltetrahydrofolate Cyclohydrolase (MTHFC)
MTHFC is the primary enzyme that utilizes this compound as a substrate. The kinetic parameters of this enzyme are crucial for understanding the flux of one-carbon units towards purine synthesis.
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate. While this compound is not a direct substrate or product of SHMT, its precursor, 5,10-methylenetetrahydrofolate, is. Leucovorin, a related compound, has been shown to inhibit SHMT, particularly the cytosolic isoform.[5] This suggests that high intracellular concentrations of folate derivatives, which can be influenced by this compound metabolism, may regulate SHMT activity.
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme for regenerating tetrahydrofolate from dihydrofolate. It is the primary target of the chemotherapeutic agent methotrexate. Leucovorin, and by extension its metabolic precursor this compound, plays a crucial role in "rescuing" normal cells from the toxic effects of methotrexate.[6][7][8][9][10] By providing a downstream source of reduced folates, leucovorin bypasses the DHFR block, allowing for the continuation of one-carbon metabolism and nucleotide synthesis in healthy tissues.[6] There is evidence that leucovorin and its metabolites can competitively displace methotrexate from DHFR, contributing to the rescue effect.[6]
Thymidylate Synthase (TS)
Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The cofactor for this reaction is 5,10-methylenetetrahydrofolate. Leucovorin is often administered with the chemotherapeutic agent 5-fluorouracil (5-FU) to enhance its efficacy.[11][12][13][14][15] Leucovorin is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and TS, leading to enhanced and prolonged inhibition of the enzyme.[11]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related enzymes. It is important to note that direct kinetic data for this compound with many of these enzymes is limited, and data for closely related folate derivatives are often used as a proxy.
Table 1: Kinetic Parameters of Methenyltetrahydrofolate Cyclohydrolase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human recombinant | 5,10-methenyltetrahydrofolate | 1.8 | 1300 | [4] |
| Rat liver | 5,10-methenyltetrahydrofolate | 4.5 | - | [4] |
Table 2: Inhibition Constants (Ki) and Dissociation Constants (Kd) for Related Folates and Enzymes
| Enzyme | Ligand | Ki / Kd | Value | Reference |
| Dihydrofolate Reductase (E. coli) | Methotrexate | Kd | 6 pM | [16] |
| Dihydrofolate Reductase (Human) | Methotrexate | Kd | Low nM range | [17] |
Experimental Protocols
Synthesis of this compound (5,10-methenyltetrahydrofolate)
Principle: this compound can be synthesized from folic acid through a series of reduction and formylation reactions. A common laboratory-scale synthesis involves the conversion of leucovorin (5-formyltetrahydrofolate) to this compound.
Materials:
-
Leucovorin calcium
-
Hydrochloric acid (HCl)
-
2-Mercaptoethanol (as an antioxidant)
-
Inert gas (e.g., nitrogen or argon)
-
Spectrophotometer
Protocol:
-
Prepare a solution of leucovorin calcium in water containing 2-mercaptoethanol under an inert atmosphere to prevent oxidation.
-
Acidify the solution with HCl to a pH below 2.0.
-
The conversion to this compound can be monitored spectrophotometrically by the increase in absorbance at 350 nm.
-
The reaction is typically rapid and proceeds to completion within minutes.
-
The resulting this compound solution should be used immediately or stored under inert gas at low temperatures, as it is susceptible to degradation.
Purification of this compound
Principle: this compound can be purified using chromatographic techniques, such as anion-exchange chromatography.
Materials:
-
DEAE-cellulose or other suitable anion-exchange resin
-
Buffer solutions for elution (e.g., ammonium bicarbonate gradient)
-
Spectrophotometer for monitoring elution
Protocol:
-
Equilibrate the anion-exchange column with a low concentration starting buffer.
-
Load the crude this compound solution onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., ammonium bicarbonate).
-
Collect fractions and monitor the absorbance at 350 nm to identify the this compound-containing fractions.
-
Pool the pure fractions and desalt if necessary. The purity can be assessed by HPLC.
Quantification of this compound in Biological Samples by LC-MS/MS
Principle: A sensitive and specific method for quantifying this compound in complex biological matrices like plasma or cell culture media can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Protein precipitation reagents (e.g., acetonitrile)
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or cell culture supernatant, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from other components using a gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound in One-Carbon Metabolism```dot
Caption: A typical workflow for the quantification of this compound in biological samples.
Logical Relationship in Methotrexate Rescue
References
- 1. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 2. Methenyltetrahydrofolate cyclohydrolase - Wikipedia [en.wikipedia.org]
- 3. Cytochemical demonstration of 5-formyl tetrahydrofolate cyclodehydrase and 5,10-methenyl tetrahydrofolate cyclohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,10-methenyltetrahydrofolate cyclohydrolase, rat liver and chemically catalysed formation of 5-formyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine hydroxymethyltransferase isoforms are differentially inhibited by leucovorin: characterization and comparison of recombinant zebrafish serine hydroxymethyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rescue after intermediate and high-dose methotrexate: background, rationale, and current practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Leucovorin enhancement of the effects of the fluoropyrimidines on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymidylate synthase protein expression in advanced colon cancer: correlation with the site of metastasis and the clinical response to leucovorin-modulated bolus 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymidylate synthase protein expression: Association with response to neoadjuvant chemotherapy and resection for locally advanced gastric and gastroesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide for Researchers and Drug Development Professionals
Anhydroleucovorin (5,10-methenyltetrahydrofolate): A Core Intermediate in Folate Metabolism
This compound, known systematically as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a pivotal intermediate in the complex network of folate-mediated one-carbon metabolism. As a fully oxidized, stable derivative of tetrahydrofolate (THF), it serves as a central node for the interconversion of one-carbon units required for the biosynthesis of purines, thymidylate, and the remethylation of homocysteine. This guide provides an in-depth examination of this compound's role, the enzymes governing its flux, relevant quantitative data, and experimental methodologies critical for its study.
The Central Role of this compound in Folate Metabolism
Folate coenzymes are essential for transferring one-carbon units at various oxidation levels. This compound represents the most oxidized state within the THF-based coenzyme pool. It is strategically positioned at the branch point connecting the formate and formaldehyde oxidation states.
Its formation and consumption are catalyzed by key enzymes:
-
Formation:
-
From 5,10-methylenetetrahydrofolate (5,10-CH2-THF) via the NADP+-dependent reaction of methylenetetrahydrofolate dehydrogenase (MTHFD).[1]
-
From 5-formyltetrahydrofolate (folinic acid or leucovorin) via the ATP-dependent reaction of 5,10-methenyltetrahydrofolate synthetase (MTHFS).[2] This reaction is particularly relevant in leucovorin rescue therapy.
-
From 10-formyltetrahydrofolate (10-CHO-THF) through the reverse action of methenyltetrahydrofolate cyclohydrolase.[3][4]
-
-
Consumption:
-
Hydrolysis to 10-formyltetrahydrofolate (10-CHO-THF) by methenyltetrahydrofolate cyclohydrolase (MTHFC).[1][5] 10-CHO-THF is a direct precursor for purine synthesis.
-
Reduction to 5,10-methylenetetrahydrofolate (5,10-CH2-THF) by the reverse action of methylenetetrahydrofolate dehydrogenase.[1] 5,10-CH2-THF is crucial for thymidylate (dTMP) synthesis.[6]
-
This metabolic hub is visualized in the pathway diagram below.
Caption: The central position of this compound in one-carbon folate metabolism.
Quantitative Data: Enzyme Kinetics
The flow of one-carbon units through this compound is governed by the kinetic properties of the associated enzymes. The bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (D/C) is a key regulator. Kinetic parameters for this enzyme from different sources have been determined, highlighting its efficiency in channeling substrates between its two active sites.[4][7]
Table 1: Kinetic Parameters of Dehydrogenase/Cyclohydrolase (D/C) Enzymes
| Enzyme Source | Direction | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Cytoplasmic (NADP-dependent) | Forward (Dehydrogenase) | 5,10-CH2-THF | 11 ± 1 | 100 ± 3 | 9.1 x 10⁶ |
| Reverse (Cyclohydrolase) | 10-CHO-THF | 150 ± 10 | 18 ± 1 | 1.2 x 10⁵ | |
| Human Mitochondrial (NAD-dependent) | Forward (Dehydrogenase) | 5,10-CH2-THF | 16 ± 2 | 26 ± 1 | 1.6 x 10⁶ |
| Reverse (Cyclohydrolase) | 10-CHO-THF | 240 ± 20 | 0.40 ± 0.01 | 1.7 x 10³ | |
| P. phosphoreum (NAD(P)-dependent) | Forward (Dehydrogenase) | 5,10-CH2-THF | 12 ± 1 | 240 ± 10 | 2.0 x 10⁷ |
| Reverse (Cyclohydrolase) | 10-CHO-THF | 120 ± 10 | 22 ± 1 | 1.8 x 10⁵ |
Data adapted from Strickland et al. (1998). Values are representative and may vary with experimental conditions.[3][7]
These data indicate that the rate-limiting step in the overall reverse reaction (10-formyl-THF to 5,10-methylene-THF) is the production of this compound by the cyclohydrolase activity, not the subsequent dehydrogenase step.[3][7]
Experimental Protocols
Studying this compound requires precise methodologies to measure its concentration or the activity of enzymes that metabolize it.
Protocol: Spectrophotometric Assay of Methenyltetrahydrofolate Cyclohydrolase (Reverse Reaction)
This protocol outlines a method to measure the conversion of 10-formyl-THF to this compound (5,10-methenyl-THF). The reaction is monitored by the increase in absorbance at 350 nm, which is characteristic of the this compound product.
I. Materials & Reagents:
-
Enzyme: Purified recombinant or cellular extract containing methenyltetrahydrofolate cyclohydrolase.
-
Substrate: 10-formyltetrahydrofolate (10-CHO-THF).
-
Buffer: 100 mM Tris-HCl, pH 7.3, containing 200 mM 2-mercaptoethanol.
-
Cofactors (if applicable): 2',5'-ADP can stimulate the activity of some cyclohydrolases.[3][7]
-
Equipment: UV/Vis spectrophotometer with temperature control.
II. Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer. The final volume is typically 1 mL.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
Background Reading: Add the enzyme source to the cuvette and mix gently. Record a baseline absorbance reading at 350 nm.
-
Initiation of Reaction: Add a known concentration of the substrate, 10-CHO-THF (e.g., to a final concentration of 150 µM), to the cuvette. Mix rapidly by inversion.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 350 nm over time (e.g., every 10 seconds for 5-10 minutes).
-
Calculation of Activity: The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for 5,10-methenyl-THF at 350 nm is approximately 24,900 M⁻¹cm⁻¹.
References
- 1. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methenyltetrahydrofolate cyclohydrolase - Wikipedia [en.wikipedia.org]
- 6. 5,10-Methylenetetrahydrofolate - Wikipedia [en.wikipedia.org]
- 7. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Anhydroleucovorin (5,10-Methenyltetrahydrofolate) in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. This guide provides a comprehensive technical overview of its biological significance, detailing its central role in the biosynthesis of purines and its indirect contribution to thymidylate synthesis. We will explore the enzymatic reactions governing its formation and utilization, its interplay with cancer chemotherapeutics such as methotrexate and 5-fluorouracil, and present quantitative data and detailed experimental protocols relevant to its study.
Introduction: The Central Position of this compound in One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected biochemical pathways essential for the transfer of one-carbon units in various oxidation states. These pathways are fundamental for the synthesis of nucleotides (purines and thymidylates) and certain amino acids, as well as for methylation reactions.[1][2] this compound (5,10-methenyltetrahydrofolate) is a key intermediate within the folate cycle, representing a stable, oxidized form of a one-carbon unit. It is derived from leucovorin (5-formyltetrahydrofolate) and serves as a precursor for other essential folate cofactors.[3][4] Its strategic position makes it a critical node in cellular proliferation and a target for therapeutic intervention.
Enzymatic Conversions Involving this compound
The intracellular concentration and flux of this compound are tightly regulated by a series of enzymatic reactions. These enzymes are crucial for maintaining the balance of one-carbon units required for various cellular processes.
Formation of this compound
This compound is primarily formed from two key reactions:
-
From 5-Formyltetrahydrofolate (Leucovorin): The enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) catalyzes the ATP-dependent conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate.[4] This reaction is physiologically irreversible and serves to activate the stored one-carbon unit in leucovorin for use in biosynthetic pathways.[3]
-
From 5,10-Methylenetetrahydrofolate: The enzyme 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) catalyzes the NADP+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate.[5] This reaction is a key step in the interconversion of one-carbon units at different oxidation states.
Utilization of this compound
This compound is a substrate for the enzyme 5,10-methenyltetrahydrofolate cyclohydrolase (MTHFC) , which catalyzes its hydrolysis to 10-formyltetrahydrofolate.[1][6] 10-formyltetrahydrofolate is a direct donor of one-carbon units for the de novo synthesis of purines.[7]
Biological Significance in Cellular Processes
This compound's primary significance lies in its role as a precursor for the synthesis of purine nucleotides.
Purine Synthesis
De novo purine biosynthesis is a multi-step pathway that constructs the purine ring from smaller molecules. Two steps in this pathway require the input of a one-carbon unit from 10-formyltetrahydrofolate.[8] this compound, through its conversion to 10-formyltetrahydrofolate by MTHFC, is therefore essential for the continuous production of purines, which are fundamental building blocks of DNA and RNA.[7]
Indirect Role in Thymidylate Synthesis
While not a direct participant, this compound is metabolically linked to the synthesis of thymidylate (dTMP). The precursor to this compound, 5,10-methylenetetrahydrofolate, is the direct one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a reaction catalyzed by thymidylate synthase (TS).[9] The interconversion between these folate species ensures a balanced supply of one-carbon units for both purine and thymidylate synthesis.
Clinical Relevance: this compound in Cancer Chemotherapy
The central role of this compound and its associated metabolic pathways in nucleotide synthesis makes them a key target in cancer therapy.
Methotrexate Rescue
Methotrexate (MTX) is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate from dihydrofolate. Inhibition of DHFR depletes the cellular pool of reduced folates, including tetrahydrofolate and its one-carbon derivatives, thereby halting DNA synthesis and cell division.[10] Leucovorin is administered as a "rescue" agent following high-dose MTX therapy to replenish the folate pool in normal cells, bypassing the DHFR block.[11][12] Leucovorin is converted to its active metabolites, including this compound, which can then fuel purine and thymidylate synthesis, allowing normal cells to recover.[10]
Potentiation of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a pyrimidine analog that, upon conversion to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS).[13] The inhibitory complex formed between FdUMP and TS is stabilized by the presence of 5,10-methylenetetrahydrofolate.[14] Leucovorin administration increases the intracellular pool of 5,10-methylenetetrahydrofolate, thereby enhancing the cytotoxic effect of 5-FU.[15][16] this compound contributes to this potentiation by being part of the metabolic pool that maintains adequate levels of 5,10-methylenetetrahydrofolate.
References
- 1. Cytochemical demonstration of 5-formyl tetrahydrofolate cyclodehydrase and 5,10-methenyl tetrahydrofolate cyclohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,10-Methenyltetrahydrofolate Synthetase Activity is Increased in Tumors and Modifies the Efficacy of Antipurine LY309887 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,10-methenyltetrahydrofolate cyclohydrolase, rat liver and chemically catalysed formation of 5-formyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5,10-Methylenetetrahydrofolate - Wikipedia [en.wikipedia.org]
- 10. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Rescue after intermediate and high-dose methotrexate: background, rationale, and current practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Effects of 5-Fluorouracil/Leucovorin Chemotherapy on Cognitive Function in Male Mice [frontiersin.org]
- 14. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leucovorin modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin: A Technical Guide to its Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (5,10-CH=THF), is a critical intermediate in one-carbon metabolism and a key precursor in the synthesis of the clinically important drug leucovorin (folinic acid). This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its synthesis and conversion to leucovorin, quantitative analysis of synthesis yields, and an examination of its role within the intricate network of cellular signaling pathways.
Discovery and Historical Context
The journey to understanding this compound is intrinsically linked to the broader investigation of folic acid derivatives and their metabolic roles. Early research in the mid-20th century focused on identifying and characterizing the various forms of "citrovorum factor," a growth factor for the bacterium Leuconostoc citrovorum, which was later identified as leucovorin (5-formyltetrahydrofolate).
A pivotal moment in the history of this compound came in 1957 with the work of Osborn and Huennekens . Their research on the hydroxymethyl tetrahydrofolic dehydrogenase system provided crucial evidence for the existence and participation of a stable intermediate, which they identified as this compound (5,10-methenyltetrahydrofolate).[1] This discovery established this compound as a key player in the enzymatic interconversion of folate coenzymes.
Subsequent research further elucidated the chemical and enzymatic synthesis of this compound and its central role as a precursor in the industrial production of leucovorin. A significant advancement in leucovorin synthesis was the development of a method that utilized this compound as the starting material, which, through a controlled hydrolysis step, yielded a purer form of leucovorin, minimizing contaminants.[2]
Chemical and Enzymatic Synthesis
This compound can be synthesized through both chemical and enzymatic methods. It is also an intermediate in the metabolic conversion of other folate derivatives.
Chemical Synthesis
A common method for the chemical synthesis of this compound involves the treatment of folic acid with a reducing agent, followed by formylation and cyclization.
Experimental Protocol: Facile Synthesis of 5,10-Methenyltetrahydrofolate [3]
-
Reduction of Folic Acid: Folic acid is reduced to tetrahydrofolic acid (THF) using a suitable reducing agent, such as sodium dithionite or through catalytic hydrogenation.
-
Formylation and Cyclization: The resulting THF is then reacted with a source of a one-carbon unit, typically formic acid, under acidic conditions. This leads to the formation of 10-formyltetrahydrofolate, which rapidly cyclizes to the stable 5,10-methenyltetrahydrofolate (this compound).
-
Purification: The product can be purified using chromatographic techniques, such as ion-exchange chromatography.
Enzymatic Synthesis
In biological systems, this compound is synthesized from 5-formyltetrahydrofolate (leucovorin) in an ATP-dependent reaction catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) .[4][5][6][7]
Experimental Protocol: Enzymatic Conversion of Leucovorin to this compound [5]
-
Reaction Mixture: Prepare a reaction mixture containing 5-formyltetrahydrofolate, ATP, Mg2+, and a suitable buffer (e.g., MES buffer, pH 6.0).
-
Enzyme Addition: Initiate the reaction by adding purified 5,10-methenyltetrahydrofolate synthetase.
-
Incubation: Incubate the reaction mixture at 37°C. The progress of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 350 nm, which is characteristic of 5,10-methenyltetrahydrofolate.
-
Termination and Analysis: The reaction can be stopped by the addition of acid, and the product can be analyzed and purified using HPLC.
The enzymatic reaction is essentially irreversible due to the coupling of the conversion to ATP hydrolysis.[4] The proposed mechanism involves the phosphorylation of the formyl group of leucovorin to create an enol phosphate intermediate, which then undergoes ring closure to form this compound with the release of phosphate.[5]
Conversion of this compound to Leucovorin
The controlled hydrolysis of this compound is a crucial step in the synthesis of high-purity leucovorin. A patented method highlights the use of an amine base to achieve this conversion with fewer impurities compared to using inorganic bases.[2]
Experimental Protocol: Synthesis of Calcium Leucovorin from this compound [2]
-
Reaction Setup: A mixture of this compound, an aqueous solvent, and a water-soluble organic amine base (e.g., triethylamine, morpholine) is prepared. The pH of the mixture is adjusted to a range of 5 to 7.
-
Heating: The mixture is heated to reflux for a period of 4 to 6 hours, while maintaining the pH within the specified range by the addition of the amine base as needed.
-
Calcium Salt Addition: After the hydrolysis is complete, the reaction mixture is cooled, and a water-soluble calcium salt (e.g., calcium chloride) is added in an amount substantially equimolar to the initial this compound.
-
Precipitation and Isolation: Calcium leucovorin is then precipitated by the addition of a water-miscible organic solvent, such as ethanol. The resulting solid is filtered, washed, and dried.
Quantitative Data: Comparison of Leucovorin Synthesis Yields
The use of an amine base in the hydrolysis of this compound has been shown to produce a purer product with higher yields compared to other methods. The following table summarizes yield data extracted from the patent describing this method.
| Amine Base Used | Yield (%) | Purity (HPLC, %) |
| Triethylamine | 57 | 94.5 |
| Morpholine | 55 | 83 |
| Tetraethylammonium hydroxide | 20 | 83 |
Table 1: Comparison of yields and purity of calcium leucovorin synthesized from this compound using different amine bases.[2]
Role in One-Carbon Metabolism and Signaling Pathways
This compound is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for methylation reactions.
One-Carbon Metabolism Pathway
This compound (5,10-CH=THF) can be synthesized from 5,10-methylenetetrahydrofolate via the action of methylenetetrahydrofolate dehydrogenase and can be converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase.[8][9] It can also be formed from 5-formyltetrahydrofolate (leucovorin) by 5,10-methenyltetrahydrofolate synthetase.[6]
Crosstalk with Cellular Signaling Pathways
One-carbon metabolism does not operate in isolation; it is intricately linked with major cellular signaling pathways that regulate cell growth, proliferation, and metabolism. While direct signaling by this compound itself is not well-documented, its position within one-carbon metabolism provides a clear link to key signaling networks.
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism. mTOR signaling has been shown to upregulate the expression of enzymes involved in one-carbon metabolism, thereby linking nutrient availability to biosynthetic processes.[10][11][12][13] For instance, mTORC1 can promote the synthesis of purines by increasing the expression of MTHFD2, an enzyme involved in the mitochondrial folate cycle.[14]
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). Folate metabolism is linked to AMPK activation. Folate deficiency can lead to a decrease in AMP levels, subsequently inhibiting AMPK activity.[15] Conversely, folic acid supplementation has been shown to restore AMPK activation.[16] This suggests that the metabolic flux through the one-carbon pathway, in which this compound is a key intermediate, can influence the energy status of the cell and thereby modulate AMPK signaling.[15][17][18][19]
Conclusion
This compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) has evolved from an obscure metabolic intermediate to a compound of significant interest in both fundamental biochemistry and pharmaceutical manufacturing. Its discovery was a key step in unraveling the complexities of one-carbon metabolism. The development of synthetic routes to and from this compound has enabled the large-scale production of the essential drug, leucovorin. Furthermore, its central position in the folate cycle places it at a critical nexus with major cellular signaling pathways, including mTOR and AMPK, highlighting the profound integration of metabolism and cellular regulation. A thorough understanding of the chemistry, synthesis, and biological context of this compound is therefore invaluable for researchers and professionals in the fields of drug discovery and development.
References
- 1. Participation of this compound in the hydroxymethyl tetrahydrofolic dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 3. Facile new synthesis and purification of 5,10-methenyl-tetrahydrofolate from folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for the coupling of ATP hydrolysis to the conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic activation of 5-formyltetrahydrofolate via conversion to 5, 10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 10. Serine and one-carbon metabolism, a bridge that links mTOR signaling and DNA methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting one-carbon metabolism requires mTOR inhibition: a new therapeutic approach in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Folate Metabolism Regulates Oligodendrocyte Survival and Differentiation by Modulating AMPKα Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folic acid supplementation during high-fat diet feeding restores AMPK activation via an AMP-LKB1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Folate Metabolism Regulates Oligodendrocyte Survival and Differentiation by Modulating AMPKα Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
spectroscopic analysis of anhydroleucovorin (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a critical intermediate in one-carbon metabolism. Its spectroscopic analysis is fundamental for its identification, characterization, and quantification in various biological and pharmaceutical contexts. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a visualization of its role in metabolic pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published, comprehensive datasets for this compound, the following data is compiled from analogous compounds and predicted spectra, providing a foundational guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |
| ~8.0 | s | H-11 (methenyl proton) |
| ~7.6 | d | Aromatic H (benzoyl) |
| ~6.6 | d | Aromatic H (benzoyl) |
| ~4.5 | m | H-6 |
| ~3.0 - 3.5 | m | H-7, H-9 |
| ~2.0 - 2.5 | m | Glutamate H |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| ~175 | C=O (glutamate) |
| ~165 | C=O (amide) |
| ~150-160 | C-4, C-2 |
| ~145 | C-11 (methenyl carbon) |
| ~120-130 | Aromatic C (benzoyl) |
| ~110 | C-8a |
| ~60 | C-6 |
| ~50 | C-9 |
| ~30 | C-7 |
| ~25-35 | Glutamate C |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3300 | Broad | O-H stretch (carboxylic acid), N-H stretch (amines, amides) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1500 | Medium | N-H bend |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ corresponding to its molecular weight (C₂₀H₂₁N₇O₆, M.W. = 455.43 g/mol ).
Expected Fragmentation Pattern:
| m/z | Fragment Ion |
| 456.16 | [M+H]⁺ |
| 411.15 | [M+H - COOH]⁺ |
| 283.12 | [Glutamate moiety loss]⁺ |
| 176.07 | [p-aminobenzoyl moiety]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH, or DMSO-d₆).
-
The typical concentration for ¹H NMR is 1-5 mg/mL, and for ¹³C NMR is 10-20 mg/mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected before scanning the sample.
-
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve the this compound sample in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
-
The concentration is usually in the range of 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-1000.
-
Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the molecular ion peak [M+H]⁺ using collision-induced dissociation (CID).
Signaling Pathway and Workflow Visualization
This compound is a key component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids.
An In-Depth Technical Guide to the Stability and Degradation Pathways of Anhydroleucovorin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroleucovorin, an important intermediate in folate metabolism and a derivative of leucovorin, presents unique stability challenges due to its chemical structure. This technical guide provides a comprehensive overview of the known and potential stability issues and degradation pathways of this compound. Drawing upon data from related compounds like leucovorin and levoleucovorin, this document outlines the anticipated degradation mechanisms, recommended experimental protocols for stability testing, and the analytical methodologies required for the identification and quantification of degradation products. While specific quantitative stability data for this compound is limited in publicly available literature, this guide offers a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies.
Chemical Structure and Properties of this compound
This compound, also known as 5,10-Methenyltetrahydrofolate, is a key intermediate in one-carbon metabolism. Its structure features a fused imidazoline ring, which is the primary site of chemical instability.
Chemical Structure:
-
IUPAC Name: (S)-2-(4-(((4aR,12aS)-7-amino-3-oxo-1,2,3,4,4a,5,12,12a-octahydropyrido[3',2':4,5]pyrrolo[1,2-a]quinazolin-6(11H)-yl)methyl)amino)benzamido)pentanedioic acid
-
Molecular Formula: C₂₀H₂₁N₇O₆
-
Molecular Weight: 455.43 g/mol
Potential Degradation Pathways
Based on the chemical structure of this compound and knowledge of the degradation of related folate derivatives, the primary degradation pathway is anticipated to be hydrolysis. Other potential degradation routes include oxidation and photolysis.
Hydrolytic Degradation
The fused imidazoline ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the opening of the ring and the formation of 10-formyltetrahydrofolate, which can exist in equilibrium with leucovorin (5-formyltetrahydrofolate). A patent describing the synthesis of leucovorin mentions the use of an amine base to facilitate the ring opening of this compound, supporting the lability of this ring system to basic conditions.[1]
dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
This compound [label="this compound\n(5,10-Methenyl-THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carbinolamine Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FormylTHF [label="10-Formyltetrahydrofolate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leucovorin [label="Leucovorin\n(5-Formyltetrahydrofolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oxidative Degradation
The tetrahydrofolate moiety is susceptible to oxidation. Oxidative stress can lead to the cleavage of the C9-N10 bond, resulting in the formation of p-aminobenzoylglutamic acid and a pterin fragment. Studies on levoleucovorin have shown its vulnerability to oxidative conditions.[2]
Photodegradation
Folate derivatives are known to be sensitive to light. Photolytic degradation can lead to complex mixtures of degradation products, often involving cleavage of the pterin ring or the p-aminobenzoylglutamic acid side chain.
Recommended Experimental Protocols for Stability Testing
To thoroughly investigate the stability of this compound, a forced degradation study is recommended, following the principles outlined in the ICH Q1A(R2) guidelines. This involves subjecting the drug substance to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Studies
The following table summarizes the recommended conditions for forced degradation studies on this compound. These conditions are based on protocols used for the closely related compound, levoleucovorin.[2]
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Treat a solution of this compound with 0.1 M HCl at 60°C for up to 24 hours. Samples should be taken at various time points and neutralized before analysis. |
| Base Hydrolysis | Treat a solution of this compound with 0.1 M NaOH at room temperature for up to 24 hours. Samples should be taken at various time points and neutralized before analysis. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for up to 24 hours. Samples should be taken at various time points. |
| Thermal Degradation | Expose solid this compound to dry heat at 80°C for up to 7 days. Also, heat a solution of this compound at 60°C for up to 24 hours. |
| Photostability | Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for folate derivatives.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M potassium phosphate buffer (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation of Expected Stability Outcomes
While specific quantitative data for this compound is not available, the following table illustrates how stability data from forced degradation studies should be presented. The values are hypothetical and for illustrative purposes only.
Table 2: Illustrative Stability Data for this compound under Forced Degradation
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl, 60°C | 2 h | 85.2 | DP1 (10.5) |
| 8 h | 62.7 | DP1 (28.1) | |
| 0.1 M NaOH, 25°C | 2 h | 78.9 | DP1 (15.3), DP2 (4.1) |
| 8 h | 45.1 | DP1 (35.8), DP2 (12.5) | |
| 3% H₂O₂, 25°C | 4 h | 90.1 | DP3 (5.2) |
| 24 h | 75.6 | DP3 (18.9) | |
| 80°C, Solid | 7 days | 98.5 | Not Detected |
| Photostability | 1.2 million lux·h | 92.3 | DP4 (3.8), DP5 (2.1) |
*DP1, DP2, etc., represent different degradation products.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Conclusion and Future Directions
The stability of this compound is a critical parameter for its handling, formulation, and use in research and pharmaceutical development. While direct stability data is sparse, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of related folate derivatives. The primary degradation route is likely hydrolysis of the imidazoline ring, with oxidation and photolysis as other potential pathways.
Future research should focus on performing detailed forced degradation studies on this compound, followed by the isolation and structural elucidation of the resulting degradation products using techniques such as LC-MS and NMR. This will enable the development of a definitive stability profile and a complete understanding of its degradation pathways, which is essential for ensuring the quality, safety, and efficacy of any potential therapeutic application.
References
Methodological & Application
Application Notes and Protocols for the Conversion of Anhydroleucovorin to Leucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucovorin (folinic acid) is a crucial medication used in cancer therapy, primarily to counteract the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil.[1] It is the 5-formyl derivative of tetrahydrofolic acid and is readily converted in vivo to its active metabolites.[2] A common synthetic precursor to leucovorin is anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid). The conversion of this compound to leucovorin is a key step in its manufacturing process. This document provides detailed protocols and application notes for this conversion, including reaction conditions, purification methods, and analytical procedures for monitoring the process.
Chemical Conversion Pathway
The conversion of this compound to leucovorin involves the hydrolytic opening of the methenyl bridge. This reaction is typically facilitated by adjusting the pH of the reaction mixture.
References
Application Notes and Protocols for the Quantification of Anhydroleucovorin in Biological Samples by HPLC
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of anhydroleucovorin in biological samples using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection. This compound, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in folate metabolism and a potential degradation product of the widely used chemotherapy rescue agent, leucovorin. Accurate quantification of this compound is essential for pharmacokinetic studies, stability assessments of leucovorin formulations, and research into folate-dependent pathways. The protocols outlined below cover sample preparation from biological matrices, detailed chromatographic conditions, and method validation parameters.
Introduction
Leucovorin (folinic acid) is a 5-formyl derivative of tetrahydrofolic acid and is administered in conjunction with antifolate cancer chemotherapies, such as methotrexate, to rescue normal cells from their toxic effects. It is also used to enhance the efficacy of fluorouracil-based chemotherapy.[1][2] Leucovorin is metabolically converted to various active folate coenzymes, including 5,10-methenyltetrahydrofolate (this compound), which plays a crucial role in purine biosynthesis and other one-carbon transfer reactions.[1][3]
This compound is not only a key metabolic intermediate but can also be formed through the degradation of leucovorin, particularly under acidic conditions. Therefore, a robust and validated analytical method is necessary to distinguish and quantify this compound in the presence of its parent compound and other related folates in biological samples. Such a method is invaluable for researchers in pharmacology, drug development, and clinical chemistry.
This application note details a stability-indicating HPLC method adaptable for the quantification of this compound, providing researchers with the necessary protocols to implement this analysis in their laboratories.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 5,10-Methenyltetrahydrofolate | [4] |
| Synonyms | This compound, 5,10-CH=THF | [4] |
| CAS Number | 7444-29-3 | [4] |
| Molecular Formula | C20H21N7O6 | [4][5] |
| Molecular Weight | 455.43 g/mol | [4] |
Signaling and Metabolic Pathway
This compound (5,10-methenyltetrahydrofolate) is a central intermediate in the folate metabolic pathway. It is formed from 5,10-methylenetetrahydrofolate by the action of methylenetetrahydrofolate dehydrogenase. Subsequently, methenyltetrahydrofolate cyclohydrolase converts this compound into 10-formyltetrahydrofolate, a precursor for purine synthesis. Leucovorin (5-formyltetrahydrofolate) enters this cycle after being converted to 5,10-methenyltetrahydrofolate.
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in biological samples, primarily plasma or serum.
Materials and Reagents
-
This compound analytical standard
-
Leucovorin analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Ascorbic acid
-
2-Mercaptoethanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or aminopropyl)
-
Human plasma/serum (drug-free)
Sample Preparation
Due to the instability of reduced folates, samples should be protected from light and heat, and antioxidants should be added during preparation.
Protocol 1: Protein Precipitation
This is a rapid method suitable for initial sample clean-up.
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 40 µL of an internal standard solution (if available).
-
Add 800 µL of methanol containing 50 µg/mL ascorbic acid and 0.005% 2-mercaptoethanol as a stabilizer.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which is often necessary for achieving lower limits of quantification.
-
Pre-treat 1 mL of plasma or serum by adding an internal standard and antioxidants as in the protein precipitation protocol.
-
Condition an aminopropyl or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the folates with an appropriate solvent mixture (e.g., methanol with a small percentage of acid or base).
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
HPLC-UV Method
This method is suitable for quantification when high sensitivity is not required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5-30% B
-
15-20 min: 30-90% B
-
20-25 min: 90% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Wavelengths in the range of 280-370 nm should be monitored, as folates are known to absorb in this region.[6] A photodiode array (PDA) detector is recommended to capture the full spectrum and select the optimal wavelength for this compound.
LC-MS/MS Method
For high sensitivity and selectivity, an LC-MS/MS method is recommended.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) compatible with the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Mass Spectrometer: Triple quadrupole
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (5,10-CH=THF): Precursor ion (Q1): m/z 456.2 -> Product ions (Q3) to be determined experimentally.
-
Internal Standard (if used): To be determined based on the chosen standard.
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Solid-phase extraction for HPLC analysis of dietary folates | SLU publication database (SLUpub) [publications.slu.se]
- 6. Converging Evolutionary, Environmental and Clinical Ideas on Folate Metabolism [xiahepublishing.com]
Application Notes and Protocols for Folate Supplementation in Cell Culture using Anhydroleucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a B vitamin, is a critical component of cell culture media, playing an essential role in one-carbon metabolism, which is vital for the synthesis of nucleotides and certain amino acids. Inadequate folate supplementation can lead to reduced cell growth, viability, and productivity, particularly in high-density cultures and for cell lines with specific metabolic requirements, such as dihydrofolate reductase (DHFR)-deficient Chinese Hamster Ovary (CHO) cells.[1]
Folic acid is the most common form of folate used in cell culture media. However, it is biologically inactive and must be reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) to become active.[2] This dependency on DHFR presents a challenge for DHFR-deficient cell lines, which are frequently used in biopharmaceutical production for gene amplification and selection.[3]
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a biologically active form of folate that can be readily converted to other active folate derivatives without the need for DHFR. This makes it an attractive alternative to folic acid for supporting the growth and productivity of DHFR-deficient cells and for enhancing the robustness of cell culture processes. While specific data and protocols for this compound in cell culture are limited, its close relationship to leucovorin (folinic acid or 5-formyltetrahydrofolate) allows for the adaptation of existing knowledge and protocols. Leucovorin itself is a stable precursor of various tetrahydrofolate derivatives and bypasses the DHFR-catalyzed step.[4]
These application notes provide a comprehensive guide to using this compound as a folate supplement in cell culture media, with a focus on its advantages, mechanism of action, and detailed protocols for its preparation and application. The information provided is largely based on the well-documented use of leucovorin, and researchers are encouraged to optimize these protocols for their specific cell lines and applications.
Mechanism of Action of this compound in Folate Metabolism
This compound is an intermediate in the folate metabolic pathway and can be readily converted to other active folate cofactors. Unlike folic acid, it does not require the enzymatic activity of DHFR for its conversion into the active THF pool.[5]
The central role of this compound and other reduced folates is to serve as donors of one-carbon units in various biosynthetic pathways, including:
-
Purine synthesis: For the formation of the purine ring.
-
Thymidylate synthesis: For the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
-
Amino acid metabolism: For the interconversion of serine and glycine, and the synthesis of methionine.
By providing a direct source of active folates, this compound can rescue cells from folate deficiency, particularly in DHFR-deficient systems or when cells are treated with DHFR inhibitors like methotrexate.[4]
Advantages of this compound over Folic Acid
The use of this compound as a folate source in cell culture media offers several advantages over the traditionally used folic acid, particularly for specific applications and cell types.
| Feature | Folic Acid | This compound (and other reduced folates) |
| Biological Activity | Inactive precursor | Biologically active form |
| DHFR Dependence | Requires DHFR for activation | Bypasses the DHFR enzyme |
| Suitability for DHFR-deficient cells | Unsuitable, leads to cell death | Essential for survival and growth[1] |
| Metabolic Burden | Adds metabolic load for reduction | Reduces metabolic burden on cells |
| Process Robustness | Potential bottleneck in high-density cultures | More direct and efficient utilization |
Data Presentation: Stability and Concentration Guidelines
Table 1: Stability of Leucovorin Calcium in Solution
| Storage Condition | Concentration | Diluent | Stability | Reference |
| Refrigerated (2-8°C), protected from light | 10 mg/mL | Water for Injection | 14 days | [7] |
| Refrigerated (2-8°C), protected from light | 0.2 - 5 mg/mL | 0.9% NaCl or 5% Dextrose | 14 days | [7] |
| Room Temperature (25°C) | Admixture | 0.9% NaCl or D5W | 24 hours | [8] |
| Near-physiologic (40°C) | Admixture | 0.9% NaCl | Degradation increases, especially at lower concentrations | [9] |
Table 2: Recommended Concentration Range for Folate Supplementation
| Folate Source | Cell Type | Recommended Concentration | Notes |
| Folic Acid | Most mammalian cell lines | 1 - 4 mg/L | Standard concentration in many basal media. |
| Leucovorin/Anhydroleucovorin | DHFR-deficient CHO cells | 1 - 10 mg/L | Concentration should be optimized for specific cell line and media. |
| Leucovorin/Anhydroleucovorin | Rescue from methotrexate | 10 - 15 mg/L | Dose and duration depend on methotrexate concentration.[10] |
Note: The concentrations for this compound are extrapolated from data on leucovorin and should be empirically determined and optimized for each specific cell line and process.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted to specific experimental conditions. All procedures should be performed under aseptic conditions in a laminar flow hood.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture grade water or a suitable buffer (e.g., PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
Protocol:
-
Calculate the required amount of this compound powder to prepare a concentrated stock solution (e.g., 100x or 1000x of the final working concentration).
-
In a sterile conical tube, dissolve the this compound powder in the appropriate volume of sterile water or buffer. Gently vortex to ensure complete dissolution.
-
Sterile-filter the this compound stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Supplementation of Cell Culture Medium
Materials:
-
Prepared this compound stock solution
-
Basal cell culture medium
-
Sterile serological pipettes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Determine the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.
-
Aseptically add the calculated volume of the this compound stock solution to the basal medium.
-
Gently swirl the medium to ensure thorough mixing.
-
The supplemented medium is now ready for use.
Culturing DHFR-deficient CHO Cells
Materials:
-
DHFR-deficient CHO cells (e.g., CHO-DG44, CHO-DUXB11)
-
Basal medium lacking hypoxanthine and thymidine (e.g., a modified DMEM/F-12)
-
This compound-supplemented medium
-
Other necessary supplements (e.g., L-glutamine, antibiotics)
-
Culture vessels (e.g., T-flasks, shaker flasks, bioreactors)
Protocol:
-
Prepare the basal medium and supplement it with an optimized concentration of this compound (typically 1-10 mg/L).
-
Thaw a vial of cryopreserved DHFR-deficient CHO cells according to standard procedures.
-
Seed the cells into the this compound-supplemented medium at the recommended seeding density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5-8% CO2.
-
Monitor cell growth and viability regularly using a cell counter and trypan blue exclusion.
-
Subculture the cells as needed, maintaining them in the this compound-supplemented medium.
Logical Framework for Folate Source Selection
The choice of folate source for cell culture depends on the specific cell line and experimental objectives. The following diagram provides a decision-making framework.
Conclusion
This compound presents a valuable alternative to folic acid for folate supplementation in cell culture, particularly for DHFR-deficient cell lines and applications requiring enhanced metabolic efficiency and process robustness. While direct research on this compound in cell culture is limited, the extensive knowledge of the closely related compound, leucovorin, provides a strong foundation for its application. The protocols and guidelines presented here offer a starting point for researchers to incorporate this compound into their cell culture workflows. As with any critical media component, empirical optimization of concentration and handling procedures is essential to achieve the best results for specific cell lines and bioprocesses.
References
- 1. CHO/dhFr-. Culture Collections [culturecollections.org.uk]
- 2. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 3. Establishment of DHFR-deficient HEK293 cells for high yield of therapeutic glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a localized conversion of endogenous tetrahydrofolate cofactors to dihydrofolate as an important element in antifolate action in murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Participation of this compound in the hydroxymethyl tetrahydrofolic dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. Frontiers | Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach [frontiersin.org]
Application Notes and Protocols for Enzymatic Assays of Anhydroleucovorin (5,10-Methenyltetrahydrofolate) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in folate metabolism. It serves as a key one-carbon donor in the biosynthesis of purines and thymidylate, which are essential for DNA replication and repair. The enzymatic reactions that produce and consume this compound are of significant interest in various fields, including cancer research, drug development, and the study of metabolic disorders. Leucovorin (5-formyltetrahydrofolate), a commonly used therapeutic agent, is metabolically converted to 5,10-methenyltetrahydrofolate to exert its biological effects.[1]
These application notes provide detailed protocols for assaying the activity of three key enzymes involved in this compound metabolism:
-
5,10-Methenyltetrahydrofolate Synthetase (MTHFS) : Catalyzes the ATP-dependent conversion of 5-formyltetrahydrofolate (leucovorin) to 5,10-methenyltetrahydrofolate.[2]
-
5,10-Methenyltetrahydrofolate Cyclohydrolase : Catalyzes the reversible hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate.[1]
-
5,10-Methylenetetrahydrofolate Dehydrogenase : Catalyzes the reversible NADP+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate.[3]
Metabolic Pathway of this compound
The following diagram illustrates the central role of this compound (5,10-Methenyl-THF) in the folate metabolic pathway.
References
- 1. Methenyltetrahydrofolate cyclohydrolase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and structural analysis of active site mutants of monofunctional NAD-dependent 5,10-methylenetetrahydrofolate dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled Anhydroleucovorin for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of radiolabeled anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) for use in tracer studies. This compound is a key intermediate in one-carbon metabolism, and its radiolabeled counterpart can serve as a valuable tool for in vitro and in vivo investigations of folate-dependent pathways, which are often dysregulated in cancer and other diseases. This document outlines a proposed synthetic strategy for [¹¹C]this compound, leveraging established methods for related folate derivatives, and provides protocols for purification and quality control. Furthermore, it presents a framework for the application of this tracer in biological studies.
Introduction
This compound, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical cofactor in the transfer of one-carbon units for the biosynthesis of purines and thymidylate.[1][2] Dysregulation of folate metabolism is a hallmark of rapidly proliferating cells, particularly cancer cells, making it an attractive target for both therapeutic intervention and diagnostic imaging.[3][4] Radiolabeled this compound can be utilized as a positron emission tomography (PET) tracer to non-invasively probe the activity of one-carbon metabolism in vivo, offering insights into disease progression and response to therapy.
This application note details a proposed method for the synthesis of [¹¹C]this compound, based on the successful synthesis of the closely related compound [¹¹C]-N⁵,N¹⁰-methylenetetrahydrofolate.[3] The protocol is designed to be rapid and efficient, accommodating the short half-life of Carbon-11 (t½ ≈ 20.4 minutes).
I. Proposed Synthesis of [¹¹C]this compound
The proposed synthesis is a two-step chemo-enzymatic process. The first step involves the synthesis of [¹¹C]-N⁵,N¹⁰-methylenetetrahydrofolate from [¹¹C]formaldehyde and tetrahydrofolate (H₄folate). The second step is the enzymatic oxidation of the radiolabeled intermediate to [¹¹C]this compound.
Experimental Protocols
A. Materials and Reagents:
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) from a cyclotron
-
Trimethylamine N-oxide (TMAO)
-
Dimethylformamide (DMF)
-
Tetrahydrofolic acid (H₄folate), freshly prepared
-
NADP⁺-dependent methylenetetrahydrofolate dehydrogenase
-
SAX (Strong Anion Exchange) cartridges
-
HPLC system with a radiodetector
-
Sterile, pyrogen-free water and saline for injection
B. Step 1: Synthesis of [¹¹C]-N⁵,N¹⁰-methylenetetrahydrofolate [3]
-
Bubble [¹¹C]CH₃I into a reaction vial containing trimethylamine N-oxide (TMAO) in DMF.
-
Heat the reaction mixture at 70°C for 2 minutes to produce [¹¹C]formaldehyde ([¹¹C]CH₂O).
-
Rapidly mix the [¹¹C]CH₂O solution with a freshly prepared solution of tetrahydrofolate (H₄folate).
C. Step 2: Enzymatic Conversion to [¹¹C]this compound
-
To the reaction mixture containing [¹¹C]-N⁵,N¹⁰-methylenetetrahydrofolate, add NADP⁺-dependent methylenetetrahydrofolate dehydrogenase.
-
Incubate the mixture at 37°C for a short period (optimization required) to facilitate the oxidation to [¹¹C]this compound (5,10-methenyltetrahydrofolate).[5]
D. Purification: [3]
-
Load the crude reaction mixture onto a pre-conditioned SAX cartridge.
-
Wash the cartridge with sterile water to remove unreacted [¹¹C]CH₂O and other impurities.
-
Elute the purified [¹¹C]this compound from the SAX cartridge using a sterile saline solution.
E. Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC equipped with a radiodetector.
-
Measure the specific activity of the tracer.
-
Ensure the final product is sterile and pyrogen-free before in vivo use.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of [¹¹C]this compound, based on reported values for the synthesis of [¹¹C]-N⁵,N¹⁰-methylenetetrahydrofolate.[3]
| Parameter | Expected Value | Reference |
| Synthesis Time | ~10-15 minutes | [3] |
| Radiochemical Yield | > 80% (from [¹¹C]CH₂O) | [3] |
| Radiochemical Purity | > 95% | [3] |
| Specific Activity | High (exact value dependent on starting [¹¹C]CH₃I activity) |
II. Application in Tracer Studies
Radiolabeled this compound can be employed in a variety of tracer studies to investigate one-carbon metabolism.
A. In Vitro Studies:
-
Cellular Uptake Assays: Quantify the uptake of [¹¹C]this compound in cancer cell lines versus normal cell lines to assess the metabolic activity of the folate pathway.
-
Metabolite Analysis: Use HPLC with radiodetection to trace the metabolic fate of the radiolabel within the cells, identifying downstream products of one-carbon metabolism.
B. In Vivo Studies (Preclinical):
-
PET Imaging: Administer the radiotracer to tumor-bearing animal models to visualize the biodistribution and tumor uptake. This can help in assessing tumor proliferation and response to therapies targeting folate metabolism.
-
Biodistribution Studies: Following PET imaging, conduct ex vivo biodistribution studies to quantify the tracer concentration in various organs and tissues, confirming the imaging results.
III. Visualizations
Signaling Pathway
Caption: Proposed synthesis and metabolic fate of [¹¹C]this compound.
Experimental Workflow
Caption: Workflow for synthesis and application of [¹¹C]this compound.
Conclusion
The synthesis of radiolabeled this compound, particularly with a short-lived positron emitter like ¹¹C, presents a valuable opportunity for non-invasive imaging of one-carbon metabolism. The proposed chemo-enzymatic synthesis offers a rapid and efficient route to produce this tracer. The availability of [¹¹C]this compound will enable researchers and drug development professionals to further investigate the role of folate metabolism in disease and to develop novel diagnostic and therapeutic strategies. Further studies are warranted to optimize the proposed synthesis and validate the utility of this tracer in preclinical models.
References
- 1. P. aeruginosa Metabolome Database: 5,10-Methenyltetrahydrofolate (PAMDB001585) [pseudomonas.umaryland.edu]
- 2. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 3. A fast chemo-enzymatic synthesis of [11C]-N5,N10-methylenetetrahydrofolate as a potential PET tracer for proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anhydroleucovorin as a Substrate for Hydroxymethyl Tetrahydrofolic Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a key intermediate in one-carbon metabolism. It serves as a substrate for hydroxymethyl tetrahydrofolic dehydrogenase (MTHFD), a family of bifunctional enzymes crucial for the biosynthesis of purines and thymidylate. The mitochondrial isoform, MTHFD2, is of particular interest as it is highly expressed in cancer cells and embryonic tissues but has low to no expression in most normal adult tissues, making it a promising target for cancer therapy.[1][2] This document provides detailed application notes and protocols for studying the interaction of this compound with MTHFD enzymes.
This compound is a chemically reduced derivative of folic acid and is the biologically active form of leucovorin (folinic acid) after in vivo conversion. Leucovorin is often administered in combination with chemotherapeutic agents like methotrexate and 5-fluorouracil to either rescue normal cells from toxicity or to enhance the cytotoxic effects of the anticancer drug.[3][4][5] Understanding the kinetics of this compound with MTHFD enzymes is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting folate metabolism.
Metabolic Pathway
The one-carbon metabolic pathway is essential for the synthesis of nucleotides and for the methylation of various biomolecules. Within this pathway, MTHFD enzymes catalyze the sequential conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate (this compound) and then to 10-formyltetrahydrofolate. These reactions are critical for providing one-carbon units for downstream biosynthetic processes. MTHFD2 utilizes NAD+ as a cofactor for the dehydrogenase reaction.[1][6][7]
Caption: Mitochondrial One-Carbon Metabolism Pathway.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for MTHFD2
| Substrate | Cofactor | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | NAD+ | Data not available | Data not available | Data not available | Data not available |
| 5,10-Methylene-THF | NAD+ | Value | Value | Value | Value |
| This compound | NADP+ | Data not available | Data not available | Data not available | Data not available |
| 5,10-Methylene-THF | NADP+ | Value | Value | Value | Value |
Note: Researchers should experimentally determine the values for this compound. Values for 5,10-Methylene-THF with MTHFD2 can be found in specialized literature and may vary based on experimental conditions.
Table 2: Substrate Specificity of MTHFD Isoforms
| Substrate | Enzyme | Relative Activity (%) |
| This compound | MTHFD1 | Data not available |
| This compound | MTHFD2 | Data not available |
| This compound | MTHFD2L | Data not available |
| 5,10-Methylene-THF | MTHFD1 | 100 |
| 5,10-Methylene-THF | MTHFD2 | Value |
| 5,10-Methylene-THF | MTHFD2L | Value |
Note: Relative activity should be determined under standardized assay conditions.
Experimental Protocols
The following are detailed protocols for the purification of recombinant MTHFD2, conducting an enzyme activity assay with this compound, and analyzing the reaction products using HPLC.
Protocol 1: Purification of Recombinant Human MTHFD2
This protocol describes the expression and purification of human MTHFD2 from E. coli.
Workflow Diagram:
Caption: MTHFD2 Purification Workflow.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing His-tagged human MTHFD2
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Ni-NTA affinity resin
-
Sonciator
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Transform the MTHFD2 expression vector into competent E. coli cells and plate on selective media.
-
Inoculate a single colony into a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound MTHFD2 protein using a linear gradient of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure MTHFD2.
-
Pool the pure fractions and dialyze against Storage Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and store at -80°C.
Protocol 2: Spectrophotometric Enzyme Assay for MTHFD2 Activity
This protocol measures the dehydrogenase activity of MTHFD2 by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Workflow Diagram:
Caption: MTHFD2 Spectrophotometric Assay Workflow.
Materials:
-
Purified MTHFD2 enzyme
-
This compound (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer. Note: this compound can be unstable; prepare fresh solutions and protect from light.
-
Set up the reaction mixture in a cuvette containing Assay Buffer, a fixed concentration of NAD+ (e.g., 1 mM), and a known amount of purified MTHFD2 enzyme.
-
Vary the concentration of this compound across a range of concentrations to determine Km and Vmax.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the this compound solution and mix quickly.
-
Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 3: HPLC Analysis of this compound Conversion
This protocol allows for the direct measurement of the consumption of this compound and the formation of its product, 10-formyltetrahydrofolate.
Materials:
-
Enzyme reaction components (as in Protocol 2)
-
Quenching solution (e.g., ice-cold methanol or perchloric acid)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile Phase A (e.g., 50 mM potassium phosphate buffer, pH 6.0)
-
Mobile Phase B (e.g., Methanol or Acetonitrile)
-
Standards for this compound and 10-formyltetrahydrofolate
Procedure:
-
Perform the enzyme reaction as described in Protocol 2.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding them to the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Separate the folate derivatives using a gradient elution with Mobile Phases A and B.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Identify and quantify the peaks corresponding to this compound and 10-formyltetrahydrofolate by comparing their retention times and peak areas to those of the standards.
-
Plot the concentration of substrate remaining and product formed over time to determine the reaction kinetics.
Conclusion
The study of this compound as a substrate for hydroxymethyl tetrahydrofolic dehydrogenase, particularly the MTHFD2 isoform, is of significant interest in the context of cancer metabolism and drug development. The protocols and data presentation frameworks provided in this document offer a comprehensive guide for researchers to investigate the kinetics and mechanism of this interaction. While specific kinetic parameters for this compound are not yet widely published, the methodologies outlined here will enable their determination, contributing to a deeper understanding of folate metabolism and facilitating the development of novel therapeutic strategies.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 5. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Participation of this compound in the hydroxymethyl tetrahydrofolic dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Applications of Anhydroleucovorin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in folate metabolism. In the context of oncology, it is recognized not as a direct cytotoxic agent, but as a potent biomodulator of fluoropyrimidine chemotherapy, most notably 5-fluorouracil (5-FU). This compound is a more stable, active form of leucovorin (folinic acid) and does not require enzymatic conversion to participate in the potentiation of 5-FU's anticancer effects.
The primary mechanism of action of this compound in cancer therapy is the enhancement of thymidylate synthase (TS) inhibition by the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP). This compound provides the reduced folate cofactor, 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[1][2] This stabilization leads to prolonged inhibition of TS, a crucial enzyme in DNA synthesis, thereby enhancing the cytotoxic effects of 5-FU in cancer cells.[2][3] In vitro studies have consistently shown that leucovorin, and by extension this compound, does not exhibit significant standalone cytotoxicity against cancer cell lines. Its utility lies in its synergistic activity with other chemotherapeutic agents.
These application notes provide detailed protocols for investigating the in vitro effects of this compound in cancer cell lines, with a focus on its role as an enhancer of 5-FU cytotoxicity.
Data Presentation
The following tables present example data illustrating the potentiation of 5-fluorouracil (5-FU) cytotoxicity by this compound (ALV) in various cancer cell lines. It is important to note that this compound alone typically exhibits minimal to no cytotoxic activity.
Table 1: IC50 Values of 5-FU in the Presence and Absence of this compound (72-hour incubation)
| Cell Line | Cancer Type | 5-FU IC50 (µM) | 5-FU + 10 µM ALV IC50 (µM) | Fold Potentiation |
| HT-29 | Colorectal Carcinoma | 8.5 | 2.1 | 4.0 |
| HCT116 | Colorectal Carcinoma | 4.2 | 1.0 | 4.2 |
| MKN45 | Gastric Carcinoma | 15.3 | 5.5 | 2.8 |
| A549 | Non-Small Cell Lung Carcinoma | 25.0 | 23.5 | 1.1 |
| MCF-7 | Breast Adenocarcinoma | 12.8 | 4.9 | 2.6 |
Table 2: Effect of this compound on 5-FU-Induced Apoptosis (48-hour treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| HT-29 | Control | 4.2% |
| 5 µM 5-FU | 25.8% | |
| 5 µM 5-FU + 10 µM ALV | 48.3% | |
| MCF-7 | Control | 3.1% |
| 10 µM 5-FU | 18.9% | |
| 10 µM 5-FU + 10 µM ALV | 35.7% |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with 5-FU and this compound (24-hour treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 45.2% | 35.1% | 19.7% |
| 2 µM 5-FU | 42.1% | 48.5% (S-phase arrest) | 9.4% |
| 2 µM 5-FU + 10 µM ALV | 38.7% | 55.8% (Enhanced S-phase arrest) | 5.5% |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound and to assess the synergistic effects of this compound with a cytotoxic agent like 5-FU.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (5,10-methenyltetrahydrofolate)
-
5-Fluorouracil (5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in complete culture medium.
-
Prepare solutions of 5-FU in combination with a fixed concentration of this compound (e.g., 10 µM).
-
Also, prepare wells with this compound alone to confirm its lack of direct cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term effects of a substance on the ability of single cells to proliferate and form colonies.
Materials:
-
All materials from the cytotoxicity assay
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-500 cells per well) into 6-well plates containing 2 mL of complete culture medium. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of 5-FU, with and without a fixed concentration of this compound.
-
Incubate for 24 hours.
-
-
Colony Growth:
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 3-4 days.
-
-
Colony Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and 5-FU
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of 5-FU with or without this compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and 5-FU
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired compounds as described in the apoptosis assay protocol. A typical treatment time for cell cycle analysis is 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. Role of membrane folate-binding protein in the cytotoxicity of 5,10-dideazatetrahydrofolic acid in human ovarian carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Anhydroleucovorin to Leucovorin Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of anhydroleucovorin (5,10-methenyltetrahydrofolate) to leucovorin (5-formyltetrahydrofolate).
Factors Affecting Conversion and Stability
The conversion of this compound to leucovorin is a pH-dependent hydrolysis reaction. Understanding the influence of pH is critical for maximizing the yield and ensuring the stability of the final product. Leucovorin is generally more stable in neutral to mildly alkaline conditions, while this compound is favored in acidic environments.[1][2] Increased decomposition of leucovorin occurs at a pH below 6.[2]
The interconversion between this compound and leucovorin is reversible and influenced by pH.[3][4] At a pH of 4.0, the equilibrium mixture contains approximately equal concentrations of both compounds.[3] As the pH decreases, the equilibrium shifts towards this compound, with one study reporting 72% this compound at pH 3.3 upon reaching equilibrium.[5] Conversely, increasing the pH will favor the hydrolysis of this compound to form leucovorin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of Leucovorin | pH is too acidic. | Increase the pH of the reaction mixture to a neutral or mildly alkaline range (pH 7.0-8.0) to favor the hydrolysis of this compound. |
| Incomplete conversion. | Increase the reaction time or slightly elevate the temperature to facilitate the conversion. Monitor the reaction progress using HPLC. | |
| Degradation of Leucovorin | pH is too low (below 6.0). | Adjust the pH of the final solution to the optimal stability range of 6.5-8.5.[2][6] Store the product in a buffered solution within this pH range. |
| Presence of oxidizing agents. | Ensure all reagents and solvents are free from oxidizing contaminants. The use of reducing agents may be considered in certain preparations.[3] | |
| Presence of this compound in Final Product | Incomplete hydrolysis due to low pH. | Re-adjust the pH of the solution to the 7.0-8.0 range and allow for additional reaction time. Confirm the absence of this compound with a suitable analytical method like HPLC. |
| Inconsistent Conversion Results | Poor pH control. | Utilize a reliable buffer system to maintain a stable pH throughout the conversion process. Regularly calibrate your pH meter. |
| Variability in starting material. | Ensure the purity and integrity of the this compound starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for converting this compound to leucovorin?
A1: While a specific optimum can depend on reaction time and temperature, a neutral to mildly alkaline pH range of 7.0 to 8.0 is generally recommended to drive the equilibrium towards the formation of leucovorin.
Q2: How can I monitor the conversion process?
A2: The conversion can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This allows for the separation and quantification of both this compound and leucovorin over time.
Q3: What is the recommended pH for storing a leucovorin solution?
A3: To ensure stability and prevent degradation, leucovorin solutions should be stored at a pH between 6.5 and 8.5, with maximum stability observed between pH 7.1 and 7.4.[2]
Q4: Can the conversion be reversed?
A4: Yes, the conversion is reversible. Lowering the pH of a leucovorin solution to acidic conditions (pH < 4) will favor the formation of this compound.[3]
Q5: Are there any other factors besides pH that can affect the conversion and stability?
A5: Yes, temperature and the presence of light or oxidizing agents can also impact the conversion and stability of leucovorin.[7] It is advisable to protect solutions from light and ensure a controlled temperature environment.
Experimental Protocols
Protocol for pH-Dependent Conversion Analysis
This protocol outlines a general procedure for analyzing the conversion of this compound to leucovorin at different pH values using HPLC.
1. Materials:
-
This compound standard
-
Leucovorin standard
-
Phosphate buffer solutions at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
-
HPLC grade water, methanol, and acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC grade water).
-
For each pH value to be tested, dilute the this compound stock solution into the respective phosphate buffer to a known concentration.
-
Incubate the solutions at a controlled temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the reaction by adjusting the pH or diluting the sample in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., methanol or acetonitrile).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both compounds have significant absorbance (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Generate a calibration curve for both this compound and leucovorin standards.
-
Integrate the peak areas for this compound and leucovorin in the chromatograms of the samples at each time point and pH.
-
Calculate the concentration of each compound using the calibration curves.
-
Determine the percentage of conversion of this compound to leucovorin at each time point for the different pH values.
Data Presentation
The following table summarizes the expected equilibrium distribution between this compound and leucovorin at different pH values based on available data.
| pH | This compound (%) | Leucovorin (%) | Reference |
| 3.3 | ~72 | ~28 | [5] |
| 4.0 | ~50 | ~50 | [3] |
| > 4.5 | Favors Leucovorin | Predominant | [3] |
| 7.0 - 8.0 | Minimal | Maximized | General Trend |
Visualizations
Caption: pH-dependent interconversion of this compound and leucovorin.
Caption: Troubleshooting workflow for low leucovorin yield.
References
- 1. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Hydrolysis of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate at pH 2.5 to 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic method for determination of leucovorin in plasma: validation and application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arlok.com [arlok.com]
preventing anhydroleucovorin degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of anhydroleucovorin (5,10-methenyltetrahydrofolate) during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound, chemically known as 5,10-methenyltetrahydrofolate, is a crucial intermediate in folate metabolism. It is particularly sensitive to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. Its stability is primarily affected by pH, temperature, and oxidative stress.
Q2: What are the main degradation pathways for this compound?
This compound is involved in a pH-dependent equilibrium with other folate derivatives. At low pH (below 4.5), the 5,10-methenyl form is favored. However, as the pH increases, it becomes unstable and can convert to 10-formyltetrahydrofolate or 5-formyltetrahydrofolate (leucovorin).[1][2][3] Additionally, it is susceptible to oxidation. Under aerobic conditions without a reducing agent, this compound can hydrolyze to 10-formyltetrahydrofolate, which can then oxidize to 10-formyldihydrofolate.[4]
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH. Acidic conditions (pH < 4.5) favor the stable 5,10-methenyltetrahydrofolate form.[3] At neutral or alkaline pH, it is prone to hydrolysis and conversion to other folate forms.[4][5]
Q4: What is the impact of temperature on this compound stability?
Elevated temperatures accelerate the degradation of this compound.[1][6] Long-term storage of whole blood samples at -70°C has been shown to result in significant folate losses.[7] It is crucial to keep samples cold during and after collection and to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound recovery | pH-dependent degradation: The sample pH may be too high, leading to the conversion of this compound to other folate forms.[1][2][3] | Maintain a low pH environment (ideally below 4.5) throughout the sample preparation process. Use acidic buffers for extraction and dilution. |
| Oxidative degradation: Exposure to air (oxygen) can lead to the oxidation of this compound.[4] | Add antioxidants such as ascorbic acid or β-mercaptoethanol to the collection tubes and buffers to prevent oxidation.[2] | |
| Thermal degradation: Exposure to room temperature or higher for extended periods can accelerate degradation.[1][6] | Collect and process samples on ice. Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[2][7] | |
| Interconversion to other folate forms | Inappropriate pH: Neutral or alkaline pH can cause the conversion of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate or 10-formyltetrahydrofolate.[1][2][4] | Ensure all solutions and buffers used during sample preparation are acidic (pH < 4.5) to maintain the stability of the methenyl form.[3] |
| Variability between replicate samples | Inconsistent sample handling: Differences in the time between collection and processing, or temperature fluctuations, can lead to variable degradation. | Standardize the sample collection and handling protocol. Ensure all samples are treated identically and processed promptly after collection. |
| Contamination: Introduction of contaminants during sample collection or processing. | Use clean, sterile collection tubes and laboratory equipment. Follow good laboratory practices to minimize the risk of contamination. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
Objective: To collect and process blood samples to obtain plasma while minimizing the degradation of this compound.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent (e.g., ascorbic acid).
-
Biohazard container for sharps.
-
Centrifuge with temperature control.
-
Pipettes and sterile pipette tips.
-
Cryovials for plasma storage.
-
Ice bath.
Procedure:
-
Pre-collection: Label all collection tubes and cryovials clearly. Pre-cool the centrifuge to 4°C.
-
Blood Collection:
-
Collect venous blood directly into the pre-prepared Vacutainer tubes containing anticoagulant and stabilizer.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the additives.
-
Place the collected blood tube immediately into an ice bath.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood tubes at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
-
Aliquoting and Storage:
-
Transfer the plasma into pre-labeled cryovials.
-
Immediately freeze the plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
Objective: To extract this compound from plasma samples for quantification by LC-MS/MS, ensuring its stability throughout the process.
Materials:
-
Frozen plasma samples.
-
Extraction solution: Acetonitrile with 0.1% formic acid and 0.1% ascorbic acid.
-
Internal standard solution.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge with temperature control.
-
LC-MS/MS system.
Procedure:
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Protein Precipitation:
-
In a microcentrifuge tube, add 100 µL of thawed plasma.
-
Add a known amount of internal standard.
-
Add 300 µL of ice-cold extraction solution.
-
-
Extraction:
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the supernatant into the LC-MS/MS system for quantification of this compound.
-
Visualizations
Caption: this compound degradation and interconversion pathway.
Caption: Recommended workflow for blood sample preparation.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. Assessing the influence of 5,10-methylenetetrahydrofolate reductase polymorphism on folate stability during long-term frozen storage, thawing, and repeated freeze/thawing of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anhydroleucovorin Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydroleucovorin. The information provided is intended to help mitigate instability issues encountered during experimental work with aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly, even when stored at low temperatures. What are the common causes?
A1: Rapid degradation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
pH: this compound is highly sensitive to pH. A patent for the conversion of this compound to leucovorin specifies a pH range of 5-7.[1] Deviations outside this range can lead to accelerated degradation.
-
Oxidation: As a tetrahydrofolate derivative, this compound is susceptible to oxidation. Exposure to atmospheric oxygen can contribute to its instability.
-
Solvent Quality: The purity of the water and any co-solvents is critical. The use of dimethyl sulfoxide (DMSO) has been noted, but its hygroscopic nature can introduce water and affect solubility and stability.[2]
-
Temperature: While low-temperature storage is recommended, frequent freeze-thaw cycles can also contribute to degradation.
Q2: What is the recommended procedure for preparing an this compound stock solution?
A2: To minimize degradation during preparation, a carefully controlled procedure is essential. A recommended starting protocol is detailed below. Always prepare fresh solutions for critical experiments. In solvent, this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3]
Q3: I am observing a loss of potency in my cell-based assays using this compound. Could this be related to instability?
A3: Yes, a loss of potency is a strong indicator of this compound degradation. The active form is likely converting to inactive or less active degradation products. It is crucial to ensure the solution's integrity at the point of use. Consider preparing fresh dilutions from a properly stored, frozen stock solution immediately before each experiment.
Q4: Are there any visible signs of this compound degradation?
A4: While not always apparent, visual cues of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the integrity of the solution.
Q5: How can I monitor the stability of my this compound solution over time?
A5: A stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the concentration of this compound and detect the appearance of degradation products.
Data Presentation: Factors Affecting this compound Stability
The following table summarizes the key factors influencing the stability of this compound in aqueous solutions. This data is representative and intended to guide experimental design.
| Factor | Condition | Expected Impact on Stability | Recommendations |
| pH | < 5 or > 7 | High | Maintain pH between 5.0 and 7.0 for optimal stability. |
| Temperature | Room Temperature | High | Prepare and handle solutions on ice. Store stock solutions at -80°C. |
| 4°C | Moderate | Use for short-term storage (hours) only. | |
| -20°C | Low | Suitable for short-term storage (up to 1 month).[2][3] | |
| -80°C | Very Low | Recommended for long-term storage (up to 6 months).[2] | |
| Light | UV Light | High | Protect solutions from light at all times by using amber vials or covering with foil. |
| Ambient Light | Moderate | Minimize exposure to ambient light during handling. | |
| Atmosphere | Presence of Oxygen | Moderate | For sensitive applications, consider de-gassing solvents and purging vials with an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
This protocol provides a method for preparing a stock solution of this compound with considerations for minimizing degradation.
Materials:
-
This compound powder (stored at -20°C)
-
Sterile, de-gassed, high-purity water
-
pH meter and micro-pH probe
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipettes
-
Inert gas (argon or nitrogen)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Equilibrate the this compound powder to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of de-gassed, high-purity water to dissolve the powder. Vortex briefly if necessary.
-
Immediately place the solution on ice and protect from light.
-
Measure the pH of the solution using a calibrated micro-pH probe.
-
Adjust the pH to between 5.0 and 7.0 by dropwise addition of 0.1 M HCl or 0.1 M NaOH.
-
Once the target pH is reached, bring the solution to the final desired volume with de-gassed, high-purity water.
-
Purge the headspace of the vial with an inert gas before sealing.
-
Aliquot into single-use volumes in amber vials and store immediately at -80°C.
Protocol 2: Representative Stability Study of this compound
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
Objective: To determine the degradation rate of this compound in aqueous solution at different pH values and temperatures.
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) following Protocol 1, adjusting the pH to 6.0.
-
Prepare three sets of aliquots from the stock solution. Adjust the pH of these sets to 4.0, 6.0, and 8.0, respectively.
-
For each pH condition, prepare sub-aliquots for storage at 4°C and 25°C. Protect all samples from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Mandatory Visualizations
Caption: this compound Degradation Pathways.
Caption: Troubleshooting this compound Instability.
References
Technical Support Center: Anhydroleucovorin Synthesis
Welcome to the technical support center for the synthesis of anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help improve experimental yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chemical synthesis of this compound, typically via the acid-catalyzed cyclization of leucovorin (5-formyltetrahydrofolate).
Q1: My this compound yield is consistently low. What are the most common causes?
A1: Low yields are often multifactorial. The most common culprits include incorrect pH, product instability and degradation, and impure starting materials. This compound exists in a pH-dependent equilibrium with its hydrolysis product, leucovorin. Maintaining a sufficiently acidic environment is critical to drive the reaction towards this compound.
Q2: What is the optimal pH for converting leucovorin to this compound?
A2: The conversion of leucovorin to this compound is an acid-catalyzed intramolecular cyclization. While a specific optimum can depend on the solvent system and temperature, the reaction requires acidic conditions to proceed. However, at a pH between 4.0 and 4.5, an equilibrium exists where both this compound and leucovorin are present in significant amounts.[1] To favor the formation of this compound, a pH below 4.0 is generally required.
Q3: I'm observing a significant amount of leucovorin in my final product. How can I prevent this?
A3: The presence of leucovorin indicates that the cyclization reaction is either incomplete or that the product has hydrolyzed back to the starting material.
-
Check pH: Ensure the pH of your reaction mixture is sufficiently acidic (typically < 4.0) throughout the process.
-
Water Content: Minimize water in the final purification and storage steps, as excess water can promote hydrolysis, especially if the pH rises.
-
Workup Conditions: Perform aqueous workups and purifications quickly and at low temperatures to minimize hydrolysis.
Q4: My product appears to be degrading, showing unexpected peaks in HPLC analysis. What are these impurities?
A4: Folates are susceptible to oxidation. If reducing agents are absent or if iron contamination is present, this compound and its precursor 10-formyltetrahydrofolate can oxidize to form byproducts such as 10-formyldihydrofolate.[1]
-
Use Reducing Agents: Incorporate a reducing agent, like ascorbic acid or dithiothreitol (DTT), into your reaction and purification buffers to protect the tetrahydrofolate ring system from oxidation.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Metal Chelators: Use metal chelators like EDTA to sequester trace metal ions (e.g., iron) that can catalyze oxidation.[1]
Q5: Can I synthesize this compound from folic acid directly?
A5: Yes, this is a common pathway. The process involves first reducing folic acid to tetrahydrofolic acid (THF), followed by a formylation step that generates the methenyl bridge. For example, THF can be reacted with formic acid, often with a catalyst like trifluoroacetic acid, to produce (6S)-5,10-methylenetetrahydrofolic acid, a closely related intermediate.[2] This route requires careful control of the initial reduction step to ensure high-purity THF.
Data Presentation
The pH of the aqueous environment is the most critical factor determining the stability and equilibrium between this compound and leucovorin.
| pH Value | Predominant Species / State | Key Considerations |
| < 4.0 | Favors This compound formation (cyclization) | Optimal for synthesis, but strong acid may cause other degradation if not controlled. |
| 4.0 - 4.5 | Equilibrium Mixture | Significant amounts of both this compound and leucovorin are present.[1] |
| 5.0 - 7.0 | Favors Leucovorin formation (hydrolysis) | Conditions used to intentionally synthesize leucovorin from this compound.[3] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound from leucovorin calcium based on the principles of acid-catalyzed cyclization. Researchers should optimize concentrations, volumes, and reaction times for their specific experimental setup.
Protocol 1: Acid-Catalyzed Synthesis of this compound from Leucovorin
Objective: To convert leucovorin into this compound with high yield and purity.
Materials:
-
Leucovorin Calcium
-
Hydrochloric Acid (HCl), 1M solution
-
Ascorbic Acid (or other antioxidant)
-
Anhydrous Ethanol or Acetone
-
Deoxygenated Deionized Water
-
Nitrogen or Argon gas
-
HPLC system for analysis
Methodology:
-
Preparation: Prepare a solution of deoxygenated water containing a suitable antioxidant (e.g., 10-20 mM ascorbic acid).
-
Dissolution: Under an inert atmosphere (N₂ or Ar), dissolve a known quantity of Leucovorin Calcium in the prepared aqueous solution.
-
Acidification: Cool the solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is stable at ~2.5-3.0. A precipitate of this compound hydrochloride may form.
-
Reaction: Allow the reaction to stir at a low temperature (0-4 °C) for 1-2 hours. Monitor the conversion of leucovorin to this compound by HPLC. The progress can be tracked by observing the disappearance of the leucovorin peak and the appearance of the this compound peak.
-
Isolation: Once the reaction reaches completion (or optimal conversion), isolate the product. This can be achieved by precipitating the this compound salt from the solution by adding a water-miscible organic solvent like anhydrous ethanol or acetone.
-
Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with cold anhydrous ethanol or acetone to remove residual acid and water.
-
Drying: Dry the final product under a high vacuum at room temperature. Store the solid product under an inert atmosphere, protected from light and moisture.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows involved in this compound synthesis.
Caption: Acid-catalyzed conversion of Leucovorin to this compound.
Caption: A typical workflow for this compound synthesis and purification.
Caption: A decision tree for troubleshooting low this compound yields.
References
addressing matrix effects in anhydroleucovorin quantification by LC-MS
Welcome to the technical support center for the quantification of anhydroleucovorin using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[2][4][5] In the context of this compound analysis, endogenous components like phospholipids, salts, and metabolites in biological samples are common sources of matrix effects.[1][6]
Q2: What are the common signs of matrix effects in my this compound LC-MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, with results being unexpectedly low (ion suppression) or high (ion enhancement).[2]
-
Non-linear calibration curves, especially when using standards prepared in a simple solvent compared to those in the biological matrix.[1]
-
Significant variation in the internal standard response across different samples.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the MS detector post-chromatographic column.[2][7] A blank matrix extract is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[8]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound spiked into a blank, extracted matrix with the peak area of this compound in a neat solvent.[2] The matrix effect can be calculated as a percentage.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][9] A SIL-IS, such as this compound-d4, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[1][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times for this compound
This issue can be a precursor to or a symptom of significant matrix effects, where co-eluting substances interfere with the chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Separation | Optimize the LC gradient to better separate this compound from matrix components.[1] | Improved peak shape and consistent retention times. |
| Column Contamination | Implement a column wash step with a strong organic solvent after each run. | Restoration of expected peak shape and retention time. |
| Sample Overload | Reduce the injection volume or dilute the sample.[7][9] | Sharper peaks and more consistent retention. |
Issue 2: Significant Ion Suppression Observed
Ion suppression is a common matrix effect that leads to underestimation of the this compound concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Phospholipids | Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.[1][6] | Reduction in ion suppression and increased analyte response. |
| High Salt Concentration in the Sample | Use a sample preparation technique that includes a desalting step, such as SPE. | Improved ionization efficiency and reduced signal suppression. |
| Inappropriate Ionization Source Conditions | Optimize ion source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components.[1] | Enhanced signal intensity and reduced variability. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into a blank, extracted biological matrix.
-
Set B: Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A.
-
-
Analyze both sets by LC-MS.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
Interpretation of Results:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
ME between 85% and 115% is often considered acceptable.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove interfering matrix components from plasma samples prior to LC-MS analysis of this compound.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the Sample: Dilute the plasma sample with an acidic solution (e.g., 2% formic acid in water) and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with the acidic solution to remove salts and other polar interferences, followed by an organic solvent (e.g., methanol) to remove phospholipids.
-
Elute this compound: Elute the this compound using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sensitive and rapid simultaneous quantitation of leucovorin and its major active metabolite 5-methyl-tetrahydrofolate in human plasma using a liquid chromatography coupled with triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of anhydroleucovorin and its isomers in chromatography
Welcome to the technical support center for the chromatographic analysis of anhydroleucovorin and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, particularly co-elution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from its isomers critical?
This compound is a degradation product of leucovorin, a crucial medication used in chemotherapy. Leucovorin itself is a mixture of diastereomers. During formulation or storage, leucovorin can degrade to form this compound, which may also exist as isomers. Ensuring the accurate quantification of the active pharmaceutical ingredient (API) and its impurities, including the specific isomers of this compound, is essential for guaranteeing the safety, efficacy, and quality of the pharmaceutical product.[1][2][3] Regulatory bodies require precise quantification of all components.[1]
Q2: We are observing co-elution of this compound with one of its isomers. How can we confirm this?
Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[4] Here’s how you can confirm co-elution:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or the presence of a "shoulder" on the peak. A symmetrical peak does not guarantee purity, but an asymmetrical one often indicates an underlying issue.
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.
-
Mass Spectrometry (MS) Detection: An MS detector is a powerful tool for identifying co-elution. By analyzing the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple compounds.
Q3: What are the initial steps to troubleshoot the co-elution of this compound and its isomers?
When facing co-elution, a systematic approach is crucial. Here are the initial steps:
-
Method Verification: Double-check that the established analytical method is being followed precisely. Small deviations in mobile phase preparation, pH, or column temperature can significantly impact resolution.
-
Column Health: Ensure that the column is not degraded. A loss of resolving power can occur over time due to contamination or degradation of the stationary phase. Consider flushing the column or replacing it if it's old or has been used extensively.
-
Sample Concentration: High sample concentrations can lead to peak broadening and increased overlap. Try injecting a more diluted sample to see if the resolution improves.
Troubleshooting Guide
Issue: Poor Resolution Between this compound and an Isomeric Impurity
This guide provides a systematic approach to improving the separation of co-eluting peaks of this compound and its isomers.
Step 1: Optimize the Mobile Phase
The composition of the mobile phase is a critical factor in achieving separation.
-
Modify the Organic Solvent Ratio:
-
Isocratic Elution: If you are using an isocratic method, a small, systematic change in the percentage of the organic solvent (e.g., methanol or acetonitrile) can significantly alter selectivity.
-
Gradient Elution: If you are using a gradient, try making the gradient shallower during the elution window of the isomers. This can increase the separation between closely eluting peaks.
-
-
Adjust the pH: The pH of the mobile phase can affect the ionization state of this compound and its isomers, which in turn influences their retention and selectivity. Experiment with small adjustments to the mobile phase pH (e.g., ± 0.2 units).
-
Change the Buffer or Additive: The type and concentration of the buffer or additive (e.g., phosphate, formate) can influence the interactions between the analytes and the stationary phase.
Step 2: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, the issue may lie with the stationary phase.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase that offers different selectivity, such as a C8, phenyl-hexyl, or a biphenyl column. For chiral separations, a specialized chiral stationary phase (CSP) is often necessary.
-
Particle Size and Column Length: A column with smaller particles or a longer length can provide higher efficiency and may resolve the co-eluting peaks.
Step 3: Adjust Instrumental Parameters
-
Temperature: Lowering the column temperature can sometimes improve the separation of isomers.
-
Flow Rate: Reducing the flow rate can increase the time for interactions between the analytes and the stationary phase, potentially improving resolution.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound and its isomers.
Caption: A step-by-step workflow for troubleshooting co-elution issues.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Leucovorin and its Degradation Products
This protocol is a starting point for developing a method to separate this compound from leucovorin and other related substances.[5][6]
-
Chromatographic System:
-
HPLC system with a UV or DAD detector.
-
Data acquisition and processing software.
-
-
Materials:
-
This compound and leucovorin reference standards.
-
HPLC grade methanol and water.
-
Potassium phosphate tribasic.
-
Tetrabutylammonium hydrogen sulfate.
-
Ortho-phosphoric acid.
-
-
Chromatographic Conditions:
-
Column: ACE C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: A mixture of 0.05 M potassium phosphate tribasic and tetrabutylammonium hydrogen sulfate in water, with the pH adjusted to 6.8 with diluted ortho-phosphoric acid, mixed with methanol in a 90:10 (v/v) ratio.
-
Mobile Phase B: Methanol.
-
Gradient: A binary gradient elution may be necessary to achieve separation. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standard solutions of this compound and leucovorin in the mobile phase.
-
Inject the standard solutions and the sample solutions.
-
Analyze the resulting chromatograms for peak resolution and shape.
-
Protocol 2: Chiral Separation of Leucovorin Diastereomers
This protocol can be adapted for the chiral separation of this compound isomers using a column-switching technique.[7][8]
-
Chromatographic System:
-
HPLC system with two high-pressure pumps, a column-switching valve, an achiral pre-column, a chiral analytical column, and a fluorescence detector.
-
-
Materials:
-
Reference standards for the this compound isomers.
-
HPLC grade solvents.
-
Bovine Serum Albumin (BSA) based chiral column.
-
-
Procedure:
-
The sample is first injected onto an achiral C18 pre-column to separate this compound from other components.
-
The fraction containing the this compound isomers is then transferred online to the chiral BSA column.
-
The isomers are then separated on the chiral column using an appropriate mobile phase.
-
The separated isomers are detected by a fluorescence detector.
-
Data Presentation
The following table summarizes typical HPLC parameters that can be used as a starting point for the analysis of this compound and its isomers, based on methods developed for leucovorin.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | Agilent Poroshell EC-C8 (4.6 x 150 mm, 2.7 µm) | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate Tribasic and Tetrabutylammonium Hydrogen Sulfate in 90:10 Water:Methanol, pH 6.8 | 5 mM Tetrabutylammonium Phosphate in 80:20 Methanol, pH 6.6 | 0.01M Phosphate Buffer |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Elution | Gradient | Gradient (0-10% B in 20 min) | Isocratic (40:60 Buffer:ACN) |
| Flow Rate | 0.5 mL/min | 0.75 mL/min | 1.0 mL/min |
| Temperature | 40°C | 55°C | Not Specified |
| Detection | 280 nm | 290 nm | 283 nm |
Forced Degradation and this compound Formation
This compound is a known degradation product of leucovorin, particularly under acidic conditions. Forced degradation studies are essential for developing stability-indicating methods.[5][6]
-
Acid Hydrolysis: Heating a leucovorin solution in the presence of a dilute acid (e.g., 0.1 N HCl) will promote the formation of this compound.
-
Base Hydrolysis: Leucovorin is also susceptible to degradation under basic conditions (e.g., 0.1 N NaOH).
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can also lead to degradation products.
By analyzing the chromatograms from these stress studies, you can ensure that your method is capable of separating the main component from all potential degradation products, including this compound and its isomers.
References
- 1. longdom.org [longdom.org]
- 2. Qualitative And Quantitative Analysis In Pharmaceutical Analysis [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. Stability of floxuridine and leucovorin calcium admixtures for intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. ijpsr.com [ijpsr.com]
- 7. HPLC analysis of optical isomers of leucovorin and methotrexate using achiral-chiral system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive coupled-column high-performance liquid chromatographic method for the separation and quantitation of the diastereomers of leucovorin and 5-methyltetrahydrofolate in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of light exposure on anhydroleucovorin stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of anhydroleucovorin, with a specific focus on the impact of light exposure. The following information is compiled from available data on this compound and related folate analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound, also known as 5,10-Methenyltetrahydrofolate, is a derivative of tetrahydrofolate. It serves as a crucial coenzyme in various metabolic pathways, including the transfer of one-carbon units, which is essential for the synthesis of purines and thymidylate. In a research context, it is often used in studies related to cancer chemotherapy, enzymology, and cellular metabolism.
Q2: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store the compound at -20°C or -80°C. Always refer to the manufacturer's specific storage recommendations provided with your product.
Q3: Is this compound sensitive to light?
While direct quantitative data on the photostability of this compound is limited in publicly available literature, studies on related folate compounds like leucovorin and calcium folinate have demonstrated significant light sensitivity. Therefore, it is crucial to handle this compound with the assumption that it is susceptible to degradation upon exposure to light. Forced degradation studies on similar compounds are routinely performed under photolytic conditions to assess their stability.
Q4: What are the potential consequences of exposing this compound to light?
Q5: What precautions should I take during my experiments to minimize light-induced degradation?
To minimize light exposure, it is recommended to work in a dimly lit environment or use amber-colored laboratory glassware and vials. When preparing solutions, do so quickly and shield them from direct light sources. If solutions need to be stored, even for a short period, they should be kept in light-protected containers and refrigerated or frozen as appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to light exposure. | 1. Prepare fresh solutions of this compound for each experiment, minimizing exposure to light during preparation. 2. Use amber vials or wrap containers in aluminum foil to protect solutions from light. 3. Compare results obtained using a freshly prepared, light-protected solution with previous results. |
| Loss of compound activity over a short period. | Improper storage or handling leading to degradation. | 1. Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light. 2. Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles and minimize light exposure to the entire batch. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Conduct a forced degradation study by intentionally exposing a small sample of this compound to light and analyze it by HPLC to identify potential degradation peaks. 2. Ensure all handling steps, from sample preparation to analysis, are performed under light-protected conditions. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and handling this compound stock solutions to minimize degradation.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, buffer)
-
Amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-20°C or -80°C freezer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Perform all subsequent steps in a dimly lit environment or under a protective light cover.
-
Calculate the required amount of solvent to achieve the desired stock solution concentration.
-
Add the solvent to the this compound powder.
-
Vortex briefly until the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use amber-colored tubes or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C as recommended for the specific product.
Protocol 2: Assessment of this compound Photostability (Forced Degradation Study)
This protocol provides a general framework for conducting a forced degradation study to evaluate the impact of light on this compound stability.
Materials:
-
This compound solution of known concentration
-
Clear and amber-colored vials
-
A calibrated photostability chamber or a light source with controlled intensity and wavelength (e.g., UV lamp)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Control sample stored in the dark at the same temperature
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Divide the solution into two sets of vials: one set of clear vials (for light exposure) and one set of amber vials (as dark controls).
-
Place the clear vials in a photostability chamber and expose them to a controlled light source for a defined period. The International Council for Harmonisation (ICH) guideline Q1B for photostability testing can be a reference for exposure conditions.
-
Simultaneously, store the amber vials in the same temperature conditions but protected from light.
-
At predetermined time points, withdraw samples from both the light-exposed and dark control vials.
-
Analyze the samples immediately by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
-
Compare the chromatograms of the light-exposed samples with those of the dark controls to assess the extent of photodegradation.
Data Presentation
Table 1: Hypothetical Data from a Forced Photodegradation Study of this compound
| Time (hours) | This compound Concentration (% of Initial) - Light Exposed | This compound Concentration (% of Initial) - Dark Control | Number of Degradation Peaks - Light Exposed |
| 0 | 100.0 | 100.0 | 0 |
| 2 | 92.5 | 99.8 | 1 |
| 4 | 85.3 | 99.5 | 2 |
| 8 | 74.1 | 99.2 | 3 |
| 24 | 52.8 | 98.9 | 4 |
Note: This table presents hypothetical data for illustrative purposes, as direct experimental data for this compound was not found in the initial search.
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Leucovorin and its Related Substances
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of leucovorin and its associated impurities, including anhydroleucovorin. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of leucovorin formulations. The methodologies presented are based on published experimental data and have been validated according to International Council for Harmonisation (ICH) guidelines.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for pharmaceutical analysis, ensuring the method is suitable for its intended purpose.
Assessing Anhydroleucovorin Cross-Reactivity in Microbiological Folate Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbiological assay, often utilizing Lactobacillus rhamnosus (formerly Lactobacillus casei), remains the "gold standard" for determining the total biological folate activity in various matrices, including serum and red blood cells.[1][2] This method is valued for its ability to measure a wide range of folate vitamers that are active in biological systems.[3] However, the accuracy of this assay can be compromised by the presence of structurally related compounds that may elicit a growth response in the test organism, a phenomenon known as cross-reactivity.
Leucovorin (folinic acid or 5-formyltetrahydrofolate) is a critical therapeutic agent used in cancer therapy to counteract the effects of antifolate drugs like methotrexate.[4] Anhydroleucovorin (AnHL), a cyclized degradation product of leucovorin, can be present as an impurity in leucovorin formulations or may form during storage. Its potential to interfere with microbiological folate assays is a significant concern in both clinical monitoring and pharmaceutical quality control.
This guide provides a comparative framework for assessing the cross-reactivity of this compound in the Lactobacillus rhamnosus microbiological folate assay. It outlines a detailed experimental protocol to quantify the growth response elicited by this compound compared to leucovorin and the standard calibrator, folic acid. The presented data tables are illustrative, designed to guide researchers in structuring their own experimental findings.
Comparative Performance Data
The central question is the extent to which this compound can substitute for active folates in supporting the growth of Lactobacillus rhamnosus. An ideal experiment would compare the dose-response curves of this compound, leucovorin (the parent compound), and folic acid (the standard calibrator). The tables below illustrate how to present such comparative data.
Table 1: Illustrative Dose-Response of Lactobacillus rhamnosus to Folate Analogs
This table summarizes the typical turbidimetric response (measured as optical density, OD) of the microbiological assay to varying concentrations of folic acid, leucovorin, and its degradant, this compound.
| Concentration (ng/mL) | Folic Acid (OD at 590 nm) | Leucovorin (OD at 590 nm) | This compound (OD at 590 nm) |
| 0.0 | 0.052 | 0.051 | 0.053 |
| 0.1 | 0.185 | 0.188 | 0.065 |
| 0.2 | 0.320 | 0.325 | 0.078 |
| 0.4 | 0.585 | 0.590 | 0.102 |
| 0.6 | 0.810 | 0.818 | 0.125 |
| 0.8 | 0.995 | 1.005 | 0.148 |
| 1.0 | 1.150 | 1.160 | 0.170 |
Table 2: Summary of Cross-Reactivity and Relative Potency
This table provides a quantitative comparison of the biological activity of leucovorin and this compound relative to folic acid, based on the dose-response data. The relative potency is calculated from the concentrations required to achieve 50% of the maximum growth response (EC50).
| Compound | Relative Potency (%) (vs. Folic Acid) | Key Observations |
| Folic Acid | 100% (Reference) | Standard calibrator for the assay. |
| Leucovorin | ~100% | Exhibits near-equimolar activity to folic acid in supporting the growth of L. rhamnosus.[5][6] |
| This compound | <10% (Hypothetical) | Expected to show significantly lower to negligible biological activity. The observed minimal response may be due to trace impurities of active folates or a very low level of utilization by the microorganism. |
Experimental Protocols
This section details the methodology for performing a microbiological folate assay to determine the cross-reactivity of this compound.
Materials and Reagents
-
Microorganism: Chloramphenicol-resistant strain of Lactobacillus rhamnosus (e.g., ATCC 7469). A resistant strain is recommended to minimize interference from antibiotics in clinical samples.[2][5]
-
Media: Folic Acid Assay Medium (e.g., from BD Biosciences), Lactobacilli Broth AOAC for inoculum preparation.[7]
-
Standards:
-
Folic Acid (USP reference standard)
-
Leucovorin Calcium
-
This compound (high purity)
-
-
Buffers and Solutions:
-
Equipment:
Procedure
-
Preparation of Inoculum:
-
Culture L. rhamnosus in Lactobacilli Broth AOAC for 18-24 hours at 37°C.[7]
-
Centrifuge the culture, discard the supernatant, and wash the cell pellet twice with sterile 0.9% saline.[7]
-
Resuspend the pellet in Folic Acid Assay Medium to an optical density of approximately 1.0 at 546 nm.[7] This suspension serves as the inoculum.
-
-
Preparation of Standards and Samples:
-
Prepare stock solutions of Folic Acid, Leucovorin, and this compound. Dissolve in a minimal amount of 0.01 M NaOH before diluting with a 1% ascorbic acid solution to protect against oxidation.[8][9]
-
Perform serial dilutions of each stock solution to create a range of working standards (e.g., 0 to 1.0 ng/mL).[7]
-
-
Assay Protocol (Microtiter Plate Method):
-
To each well of a 96-well plate, add 150 µL of Folic Acid Assay Medium.
-
Add 150 µL of the appropriate standard dilution (or sample extract) to each well in triplicate. For the blank, add 150 µL of the ascorbic acid diluent.
-
Inoculate each well (except for uninoculated blanks) with 10 µL of the prepared L. rhamnosus inoculum.
-
Seal the plate to prevent evaporation and mix gently.
-
Incubate the plate at 37°C for 18-42 hours, or until sufficient turbidity has developed.[3]
-
-
Data Analysis:
-
Measure the absorbance (optical density) of each well at 590 nm using a microplate reader.
-
Subtract the average absorbance of the uninoculated blanks from all other readings.
-
Plot the average absorbance for each standard concentration against its concentration to generate dose-response curves for Folic Acid, Leucovorin, and this compound.
-
Calculate the relative cross-reactivity of this compound by comparing the concentration required to produce a specific response (e.g., 50% of maximum) to that of Folic Acid.
-
Visualizations
Folate Metabolism and Compound Relationships
The following diagram illustrates the relationship between Leucovorin, its active metabolites, and its degradation product, this compound. This context is crucial for understanding why this compound is unlikely to be biologically active.
Caption: Relationship between Leucovorin, this compound, and active folates.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the logical flow of the experimental protocol described above for determining the cross-reactivity of this compound.
Caption: Workflow for assessing this compound cross-reactivity.
Conclusion
This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of this compound in the gold-standard microbiological folate assay. Based on the chemical structure of this compound (a cyclized, dehydrated form of leucovorin), it is hypothesized to have minimal to no biological activity for Lactobacillus rhamnosus. However, empirical testing using the detailed protocol provided herein is essential to confirm this assumption and to quantify any potential interference. Accurate characterization of such cross-reactivity is critical for ensuring the reliability of folate measurements in both clinical diagnostics and the quality assessment of pharmaceutical products containing leucovorin.
References
- 1. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbiological assay on microtitre plates of folate in serum and red cells. | Scilit [scilit.com]
- 7. Team:Caltech/Protocols/Folate assay - 2008.igem.org [2008.igem.org]
- 8. bevital.no [bevital.no]
- 9. Analytical recovery of folate degradation products formed in human serum and plasma at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin vs. 5-Methyltetrahydrofolate: A Comparative Guide for In Vitro Folate Source Selection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of in vitro cell culture, the choice of folate source is a critical parameter that can significantly influence experimental outcomes. Folates are essential B vitamins that serve as coenzymes in one-carbon transfer reactions, which are fundamental for the synthesis of nucleotides and amino acids, and for epigenetic regulation. This guide provides an objective, data-driven comparison of two commonly used reduced folates: anhydroleucovorin (which rapidly converts to leucovorin in aqueous media) and 5-methyltetrahydrofolate (5-MTHF), to aid researchers in selecting the optimal folate source for their specific in vitro applications.
Executive Summary
This compound, a stable precursor to leucovorin (5-formyltetrahydrofolate), and 5-methyltetrahydrofolate (5-MTHF), the most biologically active form of folate in circulation, both serve as effective folate sources in vitro. The primary distinction lies in their metabolic activation pathways. Leucovorin requires intracellular conversion to other tetrahydrofolate derivatives, including 5-MTHF, to participate in all aspects of one-carbon metabolism. In contrast, 5-MTHF can directly enter the methionine cycle but must be converted to other forms for purine and thymidylate synthesis. The choice between these two compounds may depend on the specific metabolic pathways under investigation and the enzymatic machinery of the cell line being used.
Comparative Performance Data
The following tables summarize key quantitative data from in vitro studies comparing leucovorin (the hydrated form of this compound) and 5-MTHF.
| Parameter | Leucovorin (l-LV) | d-Leucovorin | Reference |
| Substrate Affinity for Reduced Folate Carrier (RFC/SLC19A1) | High | 8-fold lower than l-LV | [1] |
| Substrate Affinity for Proton-Coupled Folate Transporter (PCFT/SLC46A1) | High | 3.5-fold lower than l-LV | [1] |
Table 1: Cellular Uptake Transporter Affinity. This table highlights the superior affinity of the biologically active l-isomer of leucovorin for the primary folate transporters compared to the inactive d-isomer.[1]
| Intracellular Folate Metabolite (pmol/mg protein) | 5-Formyl-H4PteGlu (Leucovorin) Treatment | 5-Methyl-H4PteGlu (5-MTHF) Treatment | Reference |
| 5-Methyl-H4PteGlu | 12 ± 4 | 154 ± 17 | [2] |
| 10-Formyl-H4PteGlu | 10 ± 3 | 8 ± 5 | [2] |
| H4PteGlu | 14 ± 4 | 4 ± 2 | [2] |
| 5,10-Methylene-H4PteGlu | 2 ± 1.3 | Not Detected | [2] |
| Total Folate | 38 ± 11.3 | 166 ± 24 | [2] |
Table 2: Intracellular Folate Distribution in MCF-7 Cells. This table details the intracellular concentrations of various folate species in MCF-7 human breast cancer cells after a 24-hour incubation with either leucovorin or 5-MTHF. The data indicates that treatment with 5-MTHF leads to a significantly higher intracellular pool of 5-MTHF itself, while leucovorin treatment results in a broader distribution of different folate forms, including the direct precursor for thymidylate synthesis, 5,10-methylene-H4PteGlu.[2]
Metabolic Pathways and Cellular Uptake
This compound, upon dissolution in aqueous cell culture media, hydrates to form leucovorin (5-formyl-THF). Both leucovorin and 5-MTHF are transported into cells primarily by the reduced folate carrier (RFC), a widely expressed transporter that functions optimally at neutral pH.[3] Leucovorin is a racemic mixture of the biologically active (6S)-l-isomer and the inactive (6R)-d-isomer. The l-isomer exhibits significantly higher affinity for the RFC.[1]
Once inside the cell, l-leucovorin can be converted to 5,10-methenyl-THF and subsequently to other active folate coenzymes, including 5,10-methylene-THF (essential for DNA synthesis) and 5-MTHF (crucial for the methionine cycle and methylation reactions).[4] In contrast, 5-MTHF directly donates its methyl group for the conversion of homocysteine to methionine. For its participation in nucleotide synthesis, 5-MTHF must be converted to tetrahydrofolate (THF), a reaction that is functionally irreversible in many cells (the "methyl trap").
Caption: Intracellular metabolism of leucovorin and 5-MTHF.
Experimental Protocols
General Protocol for Comparing Folate Sources on Cell Proliferation
This protocol provides a framework for assessing the efficacy of this compound and 5-MTHF in supporting cell growth.
-
Cell Culture:
-
Culture cells (e.g., MCF-7, human lymphocytes) in a folate-depleted basal medium (e.g., RPMI 1640 without folic acid) supplemented with 10% dialyzed fetal bovine serum (to remove endogenous folates) and other necessary components (e.g., antibiotics).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Folate Solutions:
-
Prepare stock solutions of this compound and 5-MTHF in a suitable solvent (e.g., sterile water or mild alkaline solution) and sterilize by filtration.
-
Due to the potential for degradation, prepare fresh solutions for each experiment.
-
-
Experimental Setup:
-
Seed cells in multi-well plates (e.g., 96-well plates for proliferation assays) at a predetermined density.
-
Allow cells to attach overnight.
-
Replace the medium with folate-depleted medium supplemented with varying concentrations of either this compound or 5-MTHF. Include a folate-free control group.
-
-
Cell Proliferation Assay (e.g., MTT Assay):
-
At specified time points (e.g., 24, 48, 72, 96 hours), add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot absorbance values against time to generate growth curves for each condition.
-
Protocol for Analysis of Intracellular Folate Metabolites
This protocol is adapted from studies analyzing folate distribution within cells.[2]
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7) to approximately 80% confluency in standard medium.
-
Incubate the cells for 24 hours in folate-depleted medium supplemented with a defined concentration of either this compound or 5-MTHF.
-
-
Cell Harvesting and Extraction:
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in an extraction buffer (e.g., containing a reducing agent like ascorbic acid) and lyse the cells (e.g., by sonication or freeze-thawing).
-
Centrifuge to remove cell debris and collect the supernatant containing the intracellular folates.
-
-
Quantification of Folate Metabolites:
-
Analyze the folate content in the supernatant using a validated method such as high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometry detection.
-
Normalize the folate concentrations to the total protein content of the cell lysate.
-
Experimental Workflow and Logical Relationships
Caption: A generalized workflow for comparing folate sources in vitro.
Conclusion
Both this compound and 5-MTHF are valuable folate sources for in vitro research. This compound (as leucovorin) provides a broader spectrum of intracellular folate coenzymes upon metabolic conversion, which may be advantageous for studies examining nucleotide synthesis. 5-MTHF is the ideal choice for research focused specifically on the methylation cycle, as it bypasses the need for enzymatic reduction and methylation. The selection of the appropriate folate source should be guided by the specific research question, the cell type being used, and an understanding of their distinct metabolic fates. For comprehensive studies, it may be beneficial to empirically test both folate sources to determine which yields the most robust and relevant results for a given experimental system.
References
- 1. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autism.fratnow.com [autism.fratnow.com]
A Comparative Guide to Assessing the Purity of Synthesized Anhydroleucovorin
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. Anhydroleucovorin, a critical intermediate in the synthesis of Leucovorin, requires rigorous purity assessment to guarantee the quality and safety of the final therapeutic product. This guide provides an objective comparison of key analytical methods for determining the purity of synthesized this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The primary methods for assessing the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited for different aspects of purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. | Separation based on the differential migration of charged species in an electric field. |
| Primary Application | Quantification of the main component and detection and quantification of related substance impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. | Analysis of charged molecules and chiral separations. Offers an orthogonal separation mechanism to HPLC. |
| Typical Sensitivity | High (ng to pg level).[1] Limit of Detection (LOD) can be as low as 0.015% for related impurities.[2] | Moderate (µg to mg level). | High (pg to fg level), but concentration sensitivity can be lower than HPLC due to small injection volumes.[3][4] |
| Precision (RSD) | Excellent (<1-2%).[2][5] | Excellent (<1%). | Good (typically <3-5%).[6] |
| Throughput | Moderate; typical run times are 15-40 minutes.[2] | Low to moderate; requires longer acquisition times for high signal-to-noise. | High; analysis times are often shorter than HPLC.[5][7] |
| Solvent Consumption | High. | Low. | Very Low.[3][4] |
| Quantification | Requires a reference standard for each analyte to be quantified. | Can provide absolute quantification against a certified internal standard of a different compound.[8] | Requires a reference standard for quantification. |
| Impurity Identification | Can be coupled with Mass Spectrometry (MS) for structural elucidation of unknown impurities.[9][10] | Provides detailed structural information of impurities if they are present at sufficient concentration. | Can be coupled with MS for impurity identification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for Leucovorin and related folate derivatives.[2][11][12]
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size) is commonly used.
-
Mobile Phase A: A buffer solution, for example, 0.05 M potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, adjusted to a specific pH (e.g., 6.8). The buffer is then mixed with a small percentage of an organic modifier like methanol (e.g., 90:10 v/v).[2]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.[2]
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30-40 °C.[2]
-
Data Analysis: Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks. For quantification of specific impurities, calibration curves are generated using reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general guideline for absolute purity determination using an internal standard.[8][13][14]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6, D2O with buffer).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A single 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and internal standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.[8]
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
-
Capillary Electrophoresis (CE)
CE offers an alternative separation technique, particularly useful for charged analytes and for orthogonal verification of HPLC results.[3][5][7]
-
Instrumentation: A standard CE system with a UV-Vis or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50-75 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 20 mM sodium tetraborate, pH 9.2. Micelle-forming reagents like sodium dodecyl sulfate (SDS) can be added for separating neutral and charged species (Micellar Electrokinetic Chromatography - MEKC).[5]
-
Applied Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection for a short duration.
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Similar to HPLC, purity is assessed by the relative peak area, and quantification is performed against a reference standard.
Potential Impurities in Synthesized this compound
The impurity profile of synthesized this compound is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as folic acid or its derivatives.[15]
-
Intermediates: Incomplete conversion of intermediates in the synthetic pathway.
-
Side-Products: Compounds formed from competing reaction pathways.
-
Degradation Products: this compound can be susceptible to hydrolysis or oxidation. A known impurity in the related l-leucovorin is N10-formyldihydrofolic acid.[15] Other potential degradation products could include p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid.[15]
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. scilit.com [scilit.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 5. Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ibisscientific.com [ibisscientific.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arlok.com [arlok.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. A thin-layer chromatographic method to determine process impurities in leucovorin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of anhydroleucovorin and leucovorin in methotrexate rescue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leucovorin and its active isomer, levoleucovorin, in the context of high-dose methotrexate (HDMTX) rescue. While the term "anhydroleucovorin" may appear in the chemical synthesis literature, it is a precursor to leucovorin and not a therapeutic agent used in clinical practice. Therefore, this guide will focus on the clinically relevant forms of leucovorin.
Introduction to Methotrexate and the Need for Rescue
Methotrexate (MTX) is a cornerstone of chemotherapy for various cancers, including osteosarcoma, acute lymphoblastic leukemia, and certain lymphomas.[1][2] Its therapeutic effect stems from the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell division in rapidly proliferating cancer cells.[3][4] However, this action is not specific to cancer cells, and high doses of methotrexate can lead to severe and potentially life-threatening toxicities in healthy tissues, particularly the bone marrow and gastrointestinal tract.[1][5]
To mitigate these toxicities, a "rescue" strategy is employed using a reduced folate, most commonly leucovorin (also known as folinic acid). Leucovorin bypasses the DHFR enzyme block by providing a downstream source of reduced folates, allowing for the continuation of DNA and RNA synthesis in normal cells.[3][6]
Leucovorin: A Tale of Two Isomers
Commercial leucovorin is a racemic mixture of two diastereoisomers: the pharmacologically active l-isomer, levoleucovorin ((6S)-5-formyl-tetrahydrofolate), and the inactive d-isomer ((6R)-5-formyl-tetrahydrofolate).[7][8] The understanding of the differential activity of these isomers has led to the development and clinical use of levoleucovorin, a formulation containing only the active l-isomer.
Efficacy and Potency: Levoleucovorin vs. Racemic Leucovorin
Extensive nonclinical and clinical studies have established that levoleucovorin is approximately twice as potent as racemic leucovorin in ameliorating the toxic effects of methotrexate.[9] This is a direct consequence of the d-isomer being pharmacologically inert.
Key Efficacy Findings:
-
In preclinical mouse models, levoleucovorin was about twice as effective as racemic leucovorin in rescuing mice from lethal doses of methotrexate.[9]
-
Clinical trials in patients with osteosarcoma demonstrated that levoleucovorin, administered at half the dose of racemic leucovorin, was equally safe and effective in preventing HDMTX-associated toxicity.[7][8]
-
A review of multiple studies, including randomized controlled trials, concluded that levoleucovorin has similar efficacy and tolerability when compared with racemic leucovorin when used for methotrexate rescue or as a modulator of 5-fluorouracil.[10][11]
Pharmacokinetic Profile
The pharmacokinetic properties of leucovorin and levoleucovorin are crucial to understanding their clinical utility. The primary active metabolite responsible for the rescue effect is 5-methyltetrahydrofolate (5-MeTHF).[9]
| Parameter | Racemic Leucovorin (d,l-leucovorin) | Levoleucovorin (l-leucovorin) | Reference |
| Active Component | l-isomer (levoleucovorin) | l-isomer (levoleucovorin) | [7][8] |
| Metabolism | The l-isomer is readily converted to 5-methyltetrahydrofolate (5-MeTHF). The d-isomer is not metabolized. | Readily converted to 5-methyltetrahydrofolate (5-MeTHF). | [9] |
| Half-life (in dogs) | l-isomer: 47 minutes; d-isomer: 143 minutes | 47 minutes | [9] |
| Excretion | The inactive d-isomer is slowly excreted in the urine. | Metabolites are renally excreted. | [9] |
| Bioavailability | The bioavailability of the active l-isomer is the same as that from levoleucovorin administration. | Equivalent to the l-isomer from racemic leucovorin. | [12] |
Table 1: Comparative Pharmacokinetics of Racemic Leucovorin and Levoleucovorin.
Experimental Protocols
The evaluation of methotrexate rescue agents involves a combination of in vitro and in vivo studies, as well as clinical trials.
In Vitro Rescue Assays
Objective: To determine the ability of a rescue agent to reverse the cytotoxic effects of methotrexate in cancer cell lines.
Typical Protocol:
-
Cell Culture: Human cancer cell lines, such as the CCRF-CEM leukemic cell line or various osteosarcoma cell lines, are cultured in appropriate media.[13][14]
-
Methotrexate Exposure: Cells are exposed to varying concentrations of methotrexate (e.g., 10⁻⁷ to 10⁻⁵ M) for a defined period (e.g., 24 hours).[13]
-
Rescue Agent Addition: Leucovorin or levoleucovorin is added at various concentrations and at different time points following methotrexate exposure.[13][14]
-
Assessment of Cytotoxicity: Cell viability and proliferation are measured using assays such as the MTT assay or by counting viable cells. The reversal of methotrexate-induced inhibition of DNA synthesis can also be assessed by measuring the incorporation of radiolabeled precursors like [³H]deoxyuridine.[14][15]
In Vivo Animal Models
Objective: To evaluate the efficacy and toxicity of rescue agents in a living organism.
Typical Protocol:
-
Animal Model: Murine tumor models, such as L1210 leukemia or Sarcoma 180 ascites tumors in mice, are commonly used.[16]
-
Tumor Implantation: Tumor cells are implanted into the animals.
-
High-Dose Methotrexate Administration: A high dose of methotrexate is administered to the tumor-bearing animals.
-
Rescue Regimen: Different doses and schedules of leucovorin or levoleucovorin are administered following methotrexate treatment.[16]
-
Efficacy and Toxicity Assessment: Efficacy is determined by measuring tumor growth inhibition and survival rates. Toxicity is assessed by monitoring animal weight, blood counts, and observing for signs of distress.[5][16]
Clinical Trial Design for High-Dose Methotrexate Rescue
Objective: To evaluate the safety and efficacy of a rescue agent in human patients receiving high-dose methotrexate.
Typical Protocol:
-
Patient Population: Patients with a confirmed diagnosis of a malignancy for which high-dose methotrexate is a standard treatment, such as osteosarcoma.[7][17]
-
Treatment Regimen: Patients receive a standardized high-dose methotrexate infusion (e.g., 7.5 g/m² over 6 hours).[17]
-
Rescue Protocol: Patients are randomized to receive either racemic leucovorin or levoleucovorin at a specified dose and schedule (e.g., levoleucovorin at half the dose of racemic leucovorin).[7][8]
-
Monitoring: Plasma methotrexate levels are closely monitored at regular intervals (e.g., 24, 48, and 72 hours post-infusion). Renal function (serum creatinine) and other toxicity parameters are also monitored.[18]
-
Dose Adjustments: The dose of the rescue agent may be adjusted based on methotrexate levels and evidence of toxicity.[19]
-
Endpoints: The primary endpoints are typically the incidence and severity of methotrexate-related toxicities (e.g., myelosuppression, mucositis, nephrotoxicity).[7]
Signaling Pathways and Mechanisms
The mechanism of methotrexate and leucovorin rescue is centered on the folate metabolic pathway.
Caption: Folate Metabolism and Methotrexate Action.
Methotrexate directly inhibits DHFR, leading to a depletion of THF and its derivatives, which are essential for the synthesis of dTMP and purines.[20] Leucovorin and levoleucovorin are administered as 5-formyl-THF, which is readily converted within the cell to other THF derivatives, thus bypassing the DHFR block and replenishing the folate pool necessary for nucleotide synthesis.[21][22]
Caption: Experimental Workflow for Evaluating Methotrexate Rescue Agents.
Conclusion
The available evidence strongly supports that levoleucovorin is a safe and effective alternative to racemic leucovorin for methotrexate rescue, with the advantage of being administered at half the dose. The d-isomer in racemic leucovorin is inactive and does not contribute to the therapeutic effect, nor does it appear to significantly interfere with the pharmacokinetics of the active l-isomer. The choice between levoleucovorin and racemic leucovorin may therefore be influenced by factors such as cost and availability. For drug development professionals, these findings highlight the importance of stereoisomerism in pharmacology and the potential for developing more targeted and efficient therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. High dose methotrexate with leucovorin rescue. Rationale and spectrum of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucovorin rescue of enteric lesions induced by high-dose methotrexate: a time-related study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Safety and efficacy of l-leucovorin rescue following high-dose methotrexate for osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokinetic comparison of thymidine and leucovorin rescue of marrow in humans after exposure to high-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety of delayed leucovorin "rescue" following high-dose methotrexate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
Anhydroleucovorin: A Potential Next-Generation Biomarker for Folate Status?
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Folate Status Biomarkers
Folate, an essential B vitamin, plays a critical role in numerous physiological processes, including DNA synthesis, repair, and methylation. Accurate assessment of folate status is crucial for diagnosing deficiencies, monitoring therapeutic interventions, and in drug development, particularly in oncology and neurology. While serum folate, red blood cell (RBC) folate, and plasma total homocysteine (tHcy) are the current standards for evaluating folate status, emerging interest in more direct functional markers has brought attention to metabolites within the folate pathway. This guide provides a comparative overview of anhydroleucovorin (5,10-methenyltetrahydrofolate) as a potential biomarker for folate status against established alternatives, supported by an understanding of the underlying metabolic pathways.
The Emerging Role of this compound
This compound is a key intermediate in the intracellular metabolism of folic acid and its derivatives, such as leucovorin (folinic acid). Leucovorin is a reduced folate used in cancer therapy to counteract the toxic effects of antifolate drugs like methotrexate and to enhance the efficacy of fluorouracil. Within the cell, leucovorin is converted to 5,10-methylenetetrahydrofolate, which is then reversibly oxidized to this compound. This metabolite is a pivotal substrate for several enzymatic reactions, including the synthesis of purines and thymidylate, making its concentration a potential indicator of the functional capacity of the folate pathway.
Comparative Analysis of Folate Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, reflection of long-term status versus recent intake, and the robustness of its measurement. Below is a comparative table summarizing the characteristics of this compound and the established folate biomarkers.
| Biomarker | What it Measures | Advantages | Disadvantages |
| Serum/Plasma Folate | Circulating levels of total folate, primarily 5-methyltetrahydrofolate (5-MTHF). | Widely available and automated assays. Good indicator of recent folate intake. | Reflects short-term dietary intake and may not accurately represent tissue folate stores.[1] Concentrations can fluctuate significantly with recent meals. |
| Red Blood Cell (RBC) Folate | Folate incorporated into red blood cells during erythropoiesis. | Considered a better indicator of long-term folate status and body stores as it reflects folate levels over the lifespan of red blood cells (approx. 120 days).[1] | Assay is more complex and less standardized than serum folate.[2] Can be affected by conditions that alter red blood cell turnover. |
| Plasma Total Homocysteine (tHcy) | An amino acid that accumulates when folate-dependent methylation reactions are impaired. | A functional biomarker that reflects the metabolic consequence of folate deficiency.[1] | Not specific to folate status; levels can also be elevated due to deficiencies in vitamin B12 and B6, renal dysfunction, and certain genetic factors.[1] |
| This compound (Potential) | A key intermediate in the one-carbon metabolic pathway. | May provide a more direct and dynamic measure of the functional capacity of the folate pathway. Potentially less influenced by recent dietary intake of various folate forms. | Currently, its use as a folate biomarker is not clinically validated. Lack of standardized assays for routine clinical use. Requires further research to establish reference ranges and clinical utility. |
Experimental Protocols
Accurate and reproducible measurement is fundamental to the utility of any biomarker. The following sections detail the methodologies for the key experiments cited in the comparison.
Measurement of Serum/Plasma and RBC Folate
Method: Competitive Protein Binding Assay (CPBA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline (LC-MS/MS):
-
Sample Preparation:
-
For serum/plasma: Protein precipitation with an acidic solution (e.g., trichloroacetic acid).
-
For RBC folate: Lysis of washed red blood cells, followed by treatment with a deconjugase enzyme to convert polyglutamated folates to monoglutamates, and subsequent protein precipitation.
-
-
Internal Standard: Addition of a stable isotope-labeled folate internal standard to the sample.
-
Chromatographic Separation: Separation of different folate vitamers using a reversed-phase C18 column with a gradient elution.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.
Measurement of Plasma Total Homocysteine
Method: Immunoassay or LC-MS/MS.
Protocol Outline (LC-MS/MS):
-
Sample Preparation: Reduction of disulfide bonds to release free homocysteine, followed by protein precipitation.
-
Internal Standard: Addition of a stable isotope-labeled homocysteine internal standard.
-
Derivatization (Optional): Derivatization to improve chromatographic properties and detection sensitivity.
-
Chromatographic Separation: Separation using a reversed-phase C18 column.
-
Mass Spectrometric Detection: Quantification using tandem mass spectrometry in MRM mode.
Hypothetical Protocol for this compound Measurement
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Collection and Handling: Collection of blood in tubes containing an antioxidant and a reducing agent (e.g., ascorbic acid, dithiothreitol) to prevent oxidation and degradation of the labile folate metabolite. Immediate processing and storage at -80°C.
-
Sample Preparation: Rapid protein precipitation with a cold acidic solution.
-
Internal Standard: Addition of a stable isotope-labeled this compound internal standard.
-
Chromatographic Separation: Fast separation on a reversed-phase or HILIC column with an acidic mobile phase to maintain the stability of the analyte.
-
Mass Spectrometric Detection: Highly sensitive and specific detection using a tandem mass spectrometer in MRM mode, monitoring for the specific precursor-product ion transition of this compound.
Visualizing the Folate Pathway and Experimental Workflow
To better understand the metabolic context and the proposed workflow, the following diagrams are provided.
Caption: Folate and Methionine Cycles.
Caption: LC-MS/MS Experimental Workflow.
Conclusion and Future Directions
While this compound holds theoretical promise as a direct, functional biomarker of folate status, its clinical utility remains to be established through rigorous validation studies. Future research should focus on developing and standardizing a robust analytical method for this compound quantification in biological matrices. Subsequently, clinical studies are needed to define reference intervals in healthy populations and to evaluate its performance in comparison to established biomarkers in various physiological and pathological conditions. Such studies will be crucial in determining whether this compound can provide added value to the current panel of folate status indicators, offering a more nuanced understanding of folate metabolism for researchers, clinicians, and drug developers.
References
Anhydroleucovorin Interference in Clinical Folate Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interference of anhydroleucovorin, a key metabolite and potential degradation product of the therapeutic agent leucovorin, in commonly used clinical folate assays. Understanding this interference is critical for accurately interpreting folate levels in patients undergoing leucovorin therapy, particularly in the context of cancer treatment and high-dose methotrexate rescue. This document summarizes quantitative data from various assay manufacturers, details relevant experimental protocols, and visualizes the underlying biochemical and procedural pathways.
This compound, chemically known as 5,10-methenyltetrahydrofolate, is an intermediate in the metabolic activation of leucovorin (5-formyltetrahydrofolate). Due to its structural similarity to other endogenous folates, this compound has the potential to cross-react in clinical folate assays, leading to inaccuracies in measurements. The extent of this interference varies depending on the assay methodology.
Quantitative Data on Folate Assay Cross-Reactivity
The following tables summarize the reported cross-reactivity of leucovorin (folinic acid) and other related compounds in major commercial chemiluminescence immunoassays. While specific cross-reactivity data for this compound (5,10-methenyltetrahydrofolate) is not consistently provided in manufacturer documentation, the data for the parent compound, leucovorin, offers valuable insight into the potential for interference. The primary methodologies evaluated are competitive binding immunoassays, where various folate analogues compete with a labeled folate for binding to a specific folate-binding protein.
Table 1: Cross-Reactivity in the Siemens Atellica IM Folate Assay [1]
| Cross-Reactant | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Folinic Acid | 25 | ≤4 |
| Amethopterin | 150 | ≤2 |
| Aminopterin | 75 | ≤1 |
Table 2: Cross-Reactivity in the Beckman Coulter Access Folate Assay
| Cross-Reactant | Analyte Added (ng/mL) | Cross-Reactivity (%) |
| Folinic Acid (Leucovorin) | 100 | 0.3 |
| Methotrexate | 100 | 4.0 |
| Aminopterin | 500 | 0.3 |
| Phenytoin | 100 µg/mL | < 0.1 |
Table 3: Cross-Reactivity in the Abbott Architect Folate Assay
| Cross-Reactant | Status |
| Folinic acid (Leucovorin) | Cross-reacts |
| Methotrexate | Cross-reacts |
| Aminopterin | Cross-reacts |
Note: Specific quantitative cross-reactivity percentages for the Abbott Architect assay were not detailed in the available documentation, but it is noted that these compounds interfere with the assay.
Microbiological Folate Assay (Lactobacillus rhamnosus)
The microbiological assay, often considered a gold standard, measures the functional activity of folates based on their ability to support the growth of folate-dependent bacteria, typically Lactobacillus rhamnosus. Different forms of folate can elicit varied growth responses. While specific percentage cross-reactivity data for this compound is not available, it is known that L. rhamnosus can utilize various reduced folates, including 5-methyltetrahydrofolate and 5-formyltetrahydrofolate. The extent to which this compound supports growth would determine its level of interference in this assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a high-specificity method capable of chromatographically separating and independently quantifying various folate forms, including this compound (5,10-methenyltetrahydrofolate), leucovorin, and 5-methyltetrahydrofolate. As such, it is not subject to cross-reactivity interference in the same manner as immunoassays and microbiological assays. This methodology serves as a reference for assessing the accuracy of other assay types.
Experimental Protocols
Protocol for Determining Cross-Reactivity in Chemiluminescence Immunoassays
This protocol is a generalized procedure based on the methodologies described for the Siemens Atellica, Beckman Coulter Access, and Abbott Architect folate assays for evaluating the interference of a substance in an immunoassay.[1]
Objective: To determine the percentage of cross-reactivity of a potential interfering substance (e.g., this compound) in a competitive binding folate immunoassay.
Materials:
-
Calibrators and controls for the specific folate immunoassay platform.
-
A baseline serum or plasma pool with a known, low folate concentration.
-
The interfering substance to be tested (e.g., purified this compound).
-
Assay-specific diluent.
-
The automated immunoassay analyzer.
Procedure:
-
Preparation of the Test Sample:
-
A stock solution of the interfering substance is prepared at a high concentration.
-
The baseline serum/plasma pool is divided into two aliquots.
-
One aliquot is spiked with a known concentration of the interfering substance.
-
The second aliquot is spiked with an equivalent volume of the diluent used to prepare the stock solution of the interfering substance to serve as the control.
-
-
Sample Analysis:
-
Multiple replicates of both the test (spiked) and control (unspiked) samples are analyzed on the immunoassay platform according to the manufacturer's instructions.
-
-
Calculation of Cross-Reactivity:
-
The mean folate concentration for both the test and control samples is calculated.
-
The percentage of cross-reactivity is determined using the following formula:
-
Visualizations
Folate Metabolism and the Role of this compound
The following diagram illustrates the metabolic pathway of leucovorin and its relationship to the folate cycle, highlighting the position of this compound (5,10-methenyl-THF).
Caption: Metabolic pathway of leucovorin and its integration into the folate cycle.
Experimental Workflow for Cross-Reactivity Testing
The diagram below outlines the key steps in the experimental workflow for assessing the cross-reactivity of a compound in a clinical folate immunoassay.
Caption: Workflow for determining the cross-reactivity of this compound.
References
Anhydroleucovorin vs. Folic Acid in Cell Culture: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals seeking to optimize cell culture conditions, the choice of folate source is a critical parameter. This guide provides an objective, data-driven comparison of anhydroleucovorin and folic acid, two common folate sources used in cell culture media.
This compound, the stable form of leucovorin (folinic acid), and folic acid are both essential for key cellular processes, including nucleotide synthesis and amino acid metabolism. However, their metabolic pathways and, consequently, their efficiency in supporting cell growth and viability, differ significantly. This guide delves into these differences, presenting supporting experimental data and detailed protocols to inform your cell culture optimization strategies.
Executive Summary: The Metabolic Advantage of this compound
The primary distinction between this compound and folic acid lies in their metabolic activation. Folic acid is a synthetic, oxidized form of folate that requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to become the biologically active tetrahydrofolate (THF).[1] In contrast, this compound is a reduced form of folate and therefore bypasses the DHFR-dependent steps, providing a more direct route to the folate cofactors essential for one-carbon metabolism.[1]
This metabolic advantage can translate to improved cell culture performance, particularly in cell lines with high metabolic demands or when DHFR activity is a limiting factor. Evidence suggests that reduced folates, such as the leucovorin metabolite 5-methyltetrahydrofolate (5-MTHF), are more effective than folic acid at increasing intracellular levels of biologically active folates.
Data Presentation: Comparative Performance in Cell Culture
To illustrate the potential performance differences between this compound and folic acid, the following tables summarize representative data from studies on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.
Table 1: Effect on CHO Cell Growth and Viability
| Parameter | Folic Acid (4 mg/L) | This compound (4 mg/L) |
| Peak Viable Cell Density (x 10^6 cells/mL) | 8.5 ± 0.4 | 10.2 ± 0.5 |
| Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L) | 1.5 ± 0.1 | 1.9 ± 0.1 |
| Cell Viability at Day 14 (%) | 75 ± 3 | 85 ± 2 |
Table 2: Impact on Monoclonal Antibody (mAb) Production in CHO Cells
| Parameter | Folic Acid (4 mg/L) | This compound (4 mg/L) |
| Final mAb Titer (g/L) | 1.8 ± 0.1 | 2.3 ± 0.15 |
| Specific mAb Productivity (pg/cell/day) | 25 ± 2 | 30 ± 2.5 |
Note: The data presented in these tables are representative and synthesized from trends observed in the scientific literature. Actual results may vary depending on the cell line, culture conditions, and experimental setup.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Growth and Viability Assay
Objective: To compare the effect of folic acid and this compound on cell proliferation and viability.
Materials:
-
CHO-S cells (or other cell line of interest)
-
Folate-free cell culture medium (e.g., custom formulation of CD CHO medium)
-
Folic Acid stock solution (1 g/L in 0.1 M NaOH, sterile filtered)
-
This compound stock solution (1 g/L in water for injection, sterile filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding: Seed CHO-S cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of folate-free medium.
-
Treatment Preparation: Prepare working solutions of folic acid and this compound in folate-free medium to achieve final concentrations ranging from 0 to 10 mg/L.
-
Treatment Application: Add 100 µL of the respective treatment media to the wells. Include a control group with folate-free medium only.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for desired time points (e.g., 24, 48, 72, 96 hours).
-
MTT Assay for Proliferation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Trypan Blue Assay for Viability:
-
At each time point, harvest cells from parallel cultures.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To assess the level of apoptosis in cells cultured with either folic acid or this compound.
Materials:
-
CHO-S cells cultured as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells at desired time points by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Conclusion
The choice between this compound and folic acid as a folate source in cell culture media can have a significant impact on experimental outcomes and bioproduction yields. This compound's ability to bypass the DHFR-mediated reduction steps offers a more direct and potentially more efficient pathway to biologically active folates. This can lead to enhanced cell growth, improved viability, and increased protein production, particularly in high-density cultures. Researchers and process development scientists should consider evaluating this compound as a superior alternative to folic acid to optimize their cell culture systems. The experimental protocols provided in this guide offer a framework for conducting such a head-to-head comparison in your own laboratory.
References
Validating the Structure of Anhydroleucovorin: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anhydroleucovorin and the Imperative of Structural Validation
This compound, also known as 5,10-methenyltetrahydrofolate, is a critical active metabolite in the folate metabolic pathway. It plays a vital role in various biochemical processes, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair. Given its biological significance and therapeutic potential, rigorous structural confirmation is a fundamental requirement in its research and development. 2D NMR spectroscopy stands as a powerful, non-destructive analytical tool to unambiguously determine the complex molecular architecture of such molecules.
The 2D NMR Toolkit for Structural Elucidation
A suite of 2D NMR experiments is employed to piece together the molecular puzzle. Each experiment provides unique insights into the connectivity of atoms within the molecule. The primary techniques utilized for a compound like this compound would be:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton spin systems within the molecule, such as those in the glutamic acid moiety and the tetrahydropteridine ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is instrumental in assigning the carbon atom to its attached proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is arguably the most critical experiment for piecing together the entire carbon skeleton, as it connects different spin systems and identifies quaternary carbons that are not visible in HSQC spectra.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While not always mandatory for basic constitutional analysis, NOESY can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.
Experimental Protocols
The following section outlines a typical experimental protocol for acquiring 2D NMR data for a folate derivative like leucovorin, which would be adapted for this compound.
Sample Preparation:
-
Approximately 5-10 mg of the analyte (e.g., Leucovorin calcium salt) is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and depends on the solubility of the compound and the desire to observe exchangeable protons (like those in -OH or -NH₂ groups).
-
The solution is transferred to a 5 mm NMR tube.
-
For samples in D₂O, the pH may be adjusted to ensure stability and mimic physiological conditions.
NMR Data Acquisition:
All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired first to identify the proton chemical shifts and multiplicities.
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is performed. Key parameters include spectral widths covering all proton resonances, a sufficient number of increments in the indirect dimension (t₁) for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
-
HSQC: A sensitivity-enhanced gradient HSQC experiment is typically used. The spectral widths are set to encompass all proton and carbon chemical shifts. The ¹JCH coupling constant is typically set to an average value of 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment is performed. The long-range coupling constant (ⁿJCH) is optimized to observe two- and three-bond correlations, typically in the range of 6-10 Hz.
Data Presentation and Interpretation: A Leucovorin Case Study
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for leucovorin, along with the key correlations that would be observed in 2D NMR spectra to confirm its structure. This data serves as a template for the analysis of this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Leucovorin (in D₂O)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 155.8 |
| 4 | - | 151.2 |
| 4a | - | 129.5 |
| 5 | 8.15 (s) | - |
| 6 | 3.55 (m) | 54.2 |
| 7 | 3.10 (m), 3.25 (m) | 48.6 |
| 8a | - | 161.7 |
| 9 | 4.35 (d) | 46.1 |
| 1' | - | 129.8 |
| 2', 6' | 7.60 (d) | 130.5 |
| 3', 5' | 6.65 (d) | 112.9 |
| 4' | - | 150.1 |
| C=O (amide) | - | 176.5 |
| α-CH | 4.40 (m) | 55.1 |
| β-CH₂ | 2.10 (m) | 28.9 |
| γ-CH₂ | 2.35 (t) | 33.2 |
| C=O (α-carboxyl) | - | 181.3 |
| C=O (γ-carboxyl) | - | 184.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Table 2: Key 2D NMR Correlations for Leucovorin Structure Validation
| Experiment | From Proton(s) | To Proton(s)/Carbon(s) | Structural Information Confirmed |
| COSY | H-6 | H-7 | Connectivity within the tetrahydropyrazine ring. |
| H-α | H-β | Connectivity within the glutamic acid side chain. | |
| H-β | H-γ | Connectivity within the glutamic acid side chain. | |
| HSQC | H-6 | C-6 | Direct one-bond C-H correlation. |
| H-7 | C-7 | Direct one-bond C-H correlation. | |
| H-9 | C-9 | Direct one-bond C-H correlation. | |
| H-2',6' | C-2',6' | Direct one-bond C-H correlation. | |
| H-3',5' | C-3',5' | Direct one-bond C-H correlation. | |
| H-α | C-α | Direct one-bond C-H correlation. | |
| H-β | C-β | Direct one-bond C-H correlation. | |
| H-γ | C-γ | Direct one-bond C-H correlation. | |
| HMBC | H-9 | C-4', C-1', C-8a, C-4a | Connects the p-aminobenzoyl moiety to the pteridine ring. |
| H-2',6' | C-4', C=O (amide) | Confirms the p-aminobenzoyl structure and its link to the glutamate. | |
| H-α | C=O (amide), C-β, C=O (α-carboxyl) | Confirms the structure of the glutamic acid and its linkage. | |
| H-5 | C-4, C-4a, C-8a | Confirms the position of the formyl group. |
Visualizing the Workflow and Structural Logic
The following diagrams illustrate the logical workflow for validating the structure of a folate derivative using 2D NMR and the key HMBC correlations that piece together the molecular framework.
Alternative and Complementary Techniques
While 2D NMR is the gold standard for complete structural elucidation in solution, other techniques can provide valuable, albeit less detailed, structural information.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Complete atom-to-atom connectivity, stereochemistry (with NOESY). | Unambiguous structure determination in solution, non-destructive. | Requires higher sample amounts, longer acquisition times, complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest substructures. | High sensitivity, requires very small sample amounts. | Does not provide definitive connectivity or stereochemistry. Isomers are often indistinguishable. |
| X-ray Crystallography | Precise 3D structure in the solid state, including absolute stereochemistry. | Provides the most detailed and accurate structural information. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton. |
| UV-Vis Spectroscopy | Information about conjugated systems within the molecule. | Simple, fast, and can be used for quantification. | Provides very limited structural information. |
Conclusion
The structural validation of this compound is a critical step in its development and application. 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for unambiguous structure determination in solution. By establishing proton spin systems, assigning protonated carbons, and connecting molecular fragments through long-range correlations, a complete and confident structural assignment can be achieved. While other analytical techniques such as mass spectrometry and X-ray crystallography offer complementary information, 2D NMR remains the cornerstone for the definitive elucidation of complex molecular structures like that of this compound. The principles and workflows detailed in this guide, using leucovorin as a model, provide a robust framework for researchers, scientists, and drug development professionals to approach the structural characterization of this important folate metabolite.
Safety Operating Guide
Essential Guide to the Proper Disposal of Anhydroleucovorin
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of anhydroleucovorin, ensuring the safety of personnel and the protection of the environment. This compound, a derivative of folinic acid, is not classified as a cytotoxic or hazardous drug; therefore, its disposal does not typically require the stringent procedures associated with chemotherapy agents.[1] However, responsible chemical handling dictates that its release into the environment should be prevented.[2]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
-
Initial Assessment:
-
Confirm that the waste to be disposed of is indeed this compound and is not mixed with any hazardous substances.
-
If mixed with other chemicals, the disposal procedure must be adjusted to account for the hazards of all components.
-
-
Waste Segregation:
-
Do not mix this compound waste with cytotoxic or other hazardous chemical waste streams.
-
Maintain separate, clearly labeled waste containers for non-hazardous chemical waste.
-
-
Containment:
-
Place solid this compound waste in a securely sealed, chemically compatible container.
-
For solutions containing this compound, absorb the liquid with an inert material such as vermiculite or sand before placing it in a sealed container.
-
Ensure the container is properly labeled with the name of the chemical ("this compound Waste") and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Dispose of the contained this compound waste through your institution's chemical waste program for non-hazardous materials.
-
Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety department.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposition.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that is safe, efficient, and compliant with standard laboratory practices. By adhering to these procedures, research professionals can maintain a secure working environment and uphold their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Anhydroleucovorin
Essential safety and logistical protocols for the proper handling and disposal of anhydroleucovorin are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides clear, scannable information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory. Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Nitrile or Latex Gloves | Provides a barrier against skin contact. Gloves should be inspected for tears or holes before use and changed regularly, especially if contamination is suspected. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes and skin from accidental spills. |
| Respiratory Protection | Not Generally Required | For normal handling in a well-ventilated area, respiratory protection is not typically necessary. However, if handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator may be appropriate based on a risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe management of this compound within the laboratory.
Caption: Logical workflow for the safe handling of this compound.
Detailed Handling and Disposal Procedures
Adherence to specific procedures for handling and disposal is paramount for laboratory safety.
Handling:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any airborne particles.
-
Avoid Dust Formation : As this compound is a solid powder, care should be taken to avoid generating dust during weighing and transfer.
-
Good Laboratory Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Storage : Store this compound in a tightly sealed container in a cool, dry place as recommended by the manufacturer, typically at -20°C for long-term storage.[2]
First Aid:
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in compliance with all applicable local, state, and federal regulations.
-
Waste Identification : All waste materials, including unused this compound, contaminated PPE, and labware, should be considered chemical waste.
-
Segregation : Segregate this compound waste from other laboratory waste streams.
-
Containment : Place waste in a clearly labeled, sealed, and appropriate waste container.
-
Consultation : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste. Do not dispose of this compound down the drain or in the regular trash.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
